molecular formula C17H12N2O2 B1681956 TC-Dapk 6 CAS No. 315694-89-4

TC-Dapk 6

Cat. No.: B1681956
CAS No.: 315694-89-4
M. Wt: 276.29 g/mol
InChI Key: GFGMISOSPOPSHN-QCTDOKRBSA-N
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Description

Potent, ATP-competitive, and highly selective death-associated protein kinase (DAPK) inhibitor>TC-DAPK 6 is a potent, ATP-competitive, and highly selective death-associated protein kinase (DAPK) inhibitor.

Properties

IUPAC Name

(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGMISOSPOPSHN-QCTDOKRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420639
Record name TC-DAPK 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315694-89-4
Record name TC-DAPK 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Synthesis of TC-Dapk 6: A Selective Inhibitor of Death-Associated Protein Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of TC-Dapk 6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK). DAPK is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a critical role in multiple cell signaling pathways, including apoptosis (programmed cell death) and autophagy.[1][2][3] The dysregulation of DAPK1, a key member of this family, has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][4]

Discovery of this compound: A Structure-Based Virtual Screening Approach

This compound, identified as compound 6 in the original research, was discovered through a meticulous structure-based virtual screening process. This computational drug design strategy aimed to identify novel, potent, and selective inhibitors of DAPK1. The discovery workflow is outlined below:

Discovery_Workflow cluster_0 Computational Phase cluster_1 Experimental Validation PDB DAPK1 Crystal Structure (PDB ID: 1IG1) Docking In Silico Docking (GLIDE program) PDB->Docking Database Chemical Database (approx. 1.2 million compounds) Database->Docking Filtering Pharmacophore & Docking Score Filtering Docking->Filtering Hit_Compounds Selection of 48 Hit Compounds Filtering->Hit_Compounds Kinase_Assay In Vitro Kinase Assay (DAPK1 & DAPK3) Hit_Compounds->Kinase_Assay TC_Dapk_6 Identification of This compound (Compound 6) as potent inhibitor Kinase_Assay->TC_Dapk_6

Discovery workflow of this compound.

The process began with the three-dimensional crystal structure of the DAPK1 catalytic domain. A large chemical database was then computationally docked into the ATP-binding site of the enzyme. Compounds were subsequently filtered based on their docking scores and fit to a pharmacophore model, leading to the selection of 48 potential inhibitors for experimental validation. In vitro kinase assays confirmed this compound as a highly potent inhibitor of DAPK1.

Synthesis of this compound

This compound, with the chemical name (4Z)-2-[(E)-2-Phenylethenyl]-4-(3-pyridinylmethylene)-5(4H)-oxazolone, belongs to the oxazolone class of compounds.[5] Its synthesis is achieved through a variation of the Erlenmeyer-Plöchl reaction, a classic method for preparing azlactones. This reaction involves the condensation of an N-acylglycine with an aldehyde.

While a specific, detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, a representative laboratory-scale synthesis can be proposed based on established Erlenmeyer-Plöchl procedures. This would involve the reaction of hippuric acid (N-benzoylglycine) with 3-pyridinecarboxaldehyde in the presence of a dehydrating agent like acetic anhydride and a base catalyst such as sodium acetate.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against DAPK family kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)ATP Concentration
DAPK16910 µM
DAPK322510 µM

This compound demonstrates high selectivity for DAPK1 over a panel of 48 other kinases, where it showed significantly reduced or no activity at concentrations up to 10 µM.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound was quantified using a Z'-LYTE kinase assay kit with the Ser/Thr 13 peptide as a substrate. The standard reaction mixture for compound screening contained:

  • 1 mM peptide substrate

  • 10 mM ATP

  • 50 mM HEPES (pH 7.4)

  • 10 mM MgCl2

  • 0.01% Brij-35

  • 0.5% DMSO

Human recombinant DAPK1 was used at a final concentration of 2.6 µg/mL, and recombinant DAPK3 at 1.5 mg/mL.[6] To assess the selectivity of the inhibitors, ProfilerPro kits were utilized according to the manufacturer's protocol.

Representative Synthesis of this compound (Erlenmeyer-Plöchl Reaction)

This protocol is a representative procedure based on the general principles of the Erlenmeyer-Plöchl synthesis for oxazolones.

Materials:

  • Hippuric acid

  • 3-Pyridinecarboxaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • A mixture of hippuric acid, 3-pyridinecarboxaldehyde, and anhydrous sodium acetate is prepared in a round-bottom flask.

  • Acetic anhydride is added to the mixture, and the flask is heated under reflux for a specified period.

  • After cooling, the reaction mixture is poured into cold ethanol to precipitate the product.

  • The crude product is collected by filtration, washed with cold ethanol and water, and then dried.

  • The final product can be purified by recrystallization from a suitable solvent, such as benzene or ethanol.

DAPK1 Signaling Pathway

DAPK1 is a central regulator of cellular stress responses, primarily through its involvement in apoptosis and autophagy. This compound, by inhibiting DAPK1, can modulate these pathways. The core DAPK1 signaling cascade is depicted below.

DAPK1_Signaling cluster_upstream Upstream Activators cluster_downstream_apoptosis Apoptosis Induction cluster_downstream_autophagy Autophagy Induction IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 Fas Ligand Fas Ligand Fas Ligand->DAPK1 ER Stress ER Stress ER Stress->DAPK1 p53 p53 (Phosphorylation) DAPK1->p53 Beclin1 Beclin-1 (Phosphorylation) DAPK1->Beclin1 Bax Bax (Upregulation) p53->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2_dissociation Dissociation from Bcl-2 Beclin1->Bcl2_dissociation Autophagy Autophagy Bcl2_dissociation->Autophagy TC_Dapk_6 This compound TC_Dapk_6->DAPK1

Simplified DAPK1 signaling pathway.

Upon activation by various stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), Fas ligand, and endoplasmic reticulum (ER) stress, DAPK1 can initiate pro-death signaling cascades.[1][2] In the context of apoptosis, DAPK1 can phosphorylate and activate the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax.[1][7] For autophagy, DAPK1 can phosphorylate Beclin-1, promoting its dissociation from the anti-apoptotic protein Bcl-2 and initiating the formation of autophagosomes.[1][3] this compound acts by directly inhibiting the kinase activity of DAPK1, thereby blocking these downstream signaling events.

Conclusion

This compound is a valuable research tool for investigating the roles of DAPK1 in health and disease. Its discovery through a rational, structure-based design process highlights the power of computational methods in modern drug discovery. The well-defined inhibitory profile and the understanding of its place within the DAPK1 signaling pathway make this compound a critical compound for researchers in the fields of oncology, neuroscience, and immunology. Further studies on the therapeutic potential of DAPK1 inhibitors like this compound are warranted.

References

The Role of TC-Dapk6 in Apoptosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of this intricate process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key regulator in apoptotic signaling is the Death-Associated Protein Kinase (DAPK) family, with DAPK1 being a prominent member. This calcium/calmodulin-dependent serine/threonine kinase acts as a tumor suppressor by mediating a wide range of cellular processes that lead to cell death.

This technical guide delves into the role of DAPK1 in apoptosis, with a specific focus on the utility of TC-Dapk6, a potent and selective small-molecule inhibitor of DAPK1. TC-Dapk6 serves as a critical research tool to elucidate the intricate signaling pathways governed by DAPK1 and to explore its therapeutic potential. This document provides an in-depth overview of the signaling cascades, quantitative data on inhibitor activity, detailed experimental protocols, and visual representations of the molecular interactions involved.

TC-Dapk6: A Selective Inhibitor of DAPK1

TC-Dapk6 is an oxazalone compound that functions as an ATP-competitive inhibitor of DAPK1 and, to a lesser extent, DAPK3.[1] Its high selectivity makes it an invaluable tool for dissecting the specific roles of DAPK1 in cellular processes.[2]

Quantitative Data on TC-Dapk6 Inhibition

The inhibitory activity of TC-Dapk6 has been quantified in various studies, providing essential data for its application in experimental settings.

KinaseIC50 (nM)ATP Concentration (µM)Reference
DAPK16910[1][2]
DAPK322510[1][2]

The Role of DAPK1 in Apoptotic Signaling Pathways

DAPK1 is a central node in several pro-apoptotic signaling pathways, responding to a variety of internal and external stimuli.[3] Its activation triggers a cascade of events culminating in programmed cell death. TC-Dapk6 is instrumental in verifying the DAPK1-dependency of these pathways.

Extrinsic Apoptosis Pathway: TNF-α and Fas-Ligation

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) and Fas Ligand (FasL), to their respective cell surface receptors.[3][4] DAPK1 plays a crucial role in mediating the apoptotic signals downstream of these receptors.[3][4] The death domain of DAPK1 is essential for its function in TNF-α and Fas-induced apoptosis.[3] Inhibition of DAPK1 with TC-Dapk6 can be used to determine the extent to which DAPK1 activity is required for cell death induced by these ligands.

TNF_alpha TNF-α / FasL TNFR_FasR TNFR1 / FasR TNF_alpha->TNFR_FasR binds TRADD_FADD TRADD / FADD TNFR_FasR->TRADD_FADD recruits DAPK1 DAPK1 TRADD_FADD->DAPK1 activates Caspase8 Pro-Caspase 8 TRADD_FADD->Caspase8 recruits DAPK1->Caspase8 activates Caspase8_active Caspase 8 Caspase8->Caspase8_active Caspase3 Pro-Caspase 3 Caspase8_active->Caspase3 cleaves Caspase3_active Caspase 3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis TC_Dapk6 TC-Dapk6 TC_Dapk6->DAPK1 inhibits

DAPK1 in the Extrinsic Apoptosis Pathway.
Intrinsic Apoptosis Pathway: p53-Mediated Apoptosis

The tumor suppressor protein p53 is a critical regulator of the intrinsic apoptosis pathway, often activated in response to cellular stress signals like DNA damage. DAPK1 can trigger p53-mediated apoptosis through direct phosphorylation of p53 at Ser23.[5] This phosphorylation event promotes the nuclear translocation of p53, where it can activate the transcription of pro-apoptotic genes.[5] The use of TC-Dapk6 allows researchers to investigate the significance of DAPK1-mediated p53 phosphorylation in inducing apoptosis.

Cellular_Stress Cellular Stress DAPK1 DAPK1 Cellular_Stress->DAPK1 activates p53 p53 DAPK1->p53 phosphorylates p53_p p-p53 (Ser23) p53->p53_p Nucleus Nucleus p53_p->Nucleus translocates to Pro_apoptotic_genes Pro-apoptotic Gene Transcription Nucleus->Pro_apoptotic_genes activates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis TC_Dapk6 TC-Dapk6 TC_Dapk6->DAPK1 inhibits

DAPK1 in p53-Mediated Intrinsic Apoptosis.

Experimental Protocols for Apoptosis Research Using TC-Dapk6

The following are detailed methodologies for key experiments to investigate the role of DAPK1 in apoptosis using TC-Dapk6.

Kinase Inhibition Assay

This assay is fundamental to confirming the inhibitory effect of TC-Dapk6 on DAPK1 activity.

Materials:

  • Recombinant human DAPK1

  • TC-Dapk6 (dissolved in DMSO)

  • ATP

  • Peptide substrate (e.g., Z'-LYTE Kinase Assay Kit, Ser/Thr 13 peptide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of TC-Dapk6 in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the peptide substrate to a final concentration of 1 mM.

  • Add ATP to a final concentration of 10 µM.[1]

  • Add the diluted TC-Dapk6 or DMSO (for control) to the wells. The final DMSO concentration should be kept constant (e.g., 0.5%).

  • Initiate the kinase reaction by adding recombinant DAPK1 to a final concentration of 2.6 µg/mL.[1]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the kinase assay kit manufacturer's instructions.

  • Measure the kinase activity using a suitable plate reader.

  • Calculate the IC50 value of TC-Dapk6 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with an apoptosis-inducing agent in the presence or absence of TC-Dapk6.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., TNF-α, staurosporine)

  • TC-Dapk6 (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of TC-Dapk6 or DMSO (vehicle control) for 1-2 hours.

  • Induce apoptosis by adding the chosen apoptosis-inducing agent. Include a negative control group with no inducing agent.

  • Incubate the cells for a time period sufficient to induce apoptosis (e.g., 6-24 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of Apoptotic Markers

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-DAPK1, anti-p-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated as described in the flow cytometry protocol.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Investigating the Role of TC-Dapk6 in Apoptosis

The following diagram illustrates a typical experimental workflow to elucidate the role of DAPK1 in apoptosis using TC-Dapk6.

Start Hypothesis: DAPK1 is involved in apoptosis of cell type X Cell_Culture Cell Culture (Cell Line of Interest) Start->Cell_Culture Kinase_Assay In vitro Kinase Assay (Confirm TC-Dapk6 inhibition of DAPK1) Start->Kinase_Assay Treatment Treatment Groups: 1. Control 2. Apoptotic Stimulus 3. Stimulus + TC-Dapk6 4. TC-Dapk6 alone Cell_Culture->Treatment Apoptosis_Assay Apoptosis Quantification (Annexin V/PI Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot for Caspase-3, PARP, etc.) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion on the role of DAPK1 in apoptosis Data_Analysis->Conclusion

Experimental workflow for TC-Dapk6 studies.

Application in Drug Development

The role of DAPK1 in promoting apoptosis in cancer cells and its involvement in neuronal cell death in neurodegenerative diseases makes it an attractive therapeutic target.[2] TC-Dapk6 and its analogs serve as lead compounds in the development of more potent and specific DAPK1 inhibitors for therapeutic use. By understanding the intricate signaling pathways involving DAPK1, researchers can design novel drugs that modulate its activity to either enhance apoptosis in cancer cells or prevent it in neurons. The experimental protocols outlined in this guide are crucial for the preclinical evaluation of such drug candidates.

Conclusion

TC-Dapk6 is a powerful and selective inhibitor of DAPK1, making it an indispensable tool in apoptosis research. Its use has been instrumental in delineating the complex signaling networks in which DAPK1 participates, including the extrinsic and intrinsic apoptotic pathways. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted role of DAPK1 in health and disease. Future investigations utilizing TC-Dapk6 and similar compounds will undoubtedly continue to unravel the complexities of programmed cell death and pave the way for novel therapeutic interventions.

References

TC-Dapk 6 and its effects on autophagy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on TC-Dapk 6 and its Effects on Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Death-associated protein kinase 1 (DAPK1), a Ca2+/calmodulin-dependent serine/threonine kinase, has emerged as a key regulator of several cellular processes, including apoptosis and autophagy. This technical guide provides a comprehensive overview of the role of DAPK1 in autophagy and the effects of its inhibitor, this compound.

The Role of DAPK1 in Autophagy Regulation

DAPK1 is recognized as a positive regulator of autophagy. Its involvement is crucial in the initiation and progression of the autophagic process through multiple mechanisms.

One of the primary mechanisms by which DAPK1 promotes autophagy is through its interaction with Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the nucleation of autophagosomes. DAPK1 phosphorylates Beclin-1 at Threonine 119 (Thr119), a critical event that promotes the dissociation of Beclin-1 from its inhibitory binding partner, Bcl-2. This dissociation allows Beclin-1 to participate in the PI3K complex, thereby initiating autophagosome formation.[1][2]

Furthermore, DAPK1 expression and its role in autophagy are regulated by various signaling pathways. For instance, interferon-gamma (IFN-γ) can induce DAPK1 expression through a transcriptional complex involving Activating Transcription Factor 6 (ATF6) and C/EBP-β.[1] This induction of DAPK1 subsequently leads to the promotion of autophagy.

This compound: An Inhibitor of DAPK1

This compound is a known inhibitor of DAPK1. By blocking the kinase activity of DAPK1, this compound is expected to antagonize the pro-autophagic functions of DAPK1. Therefore, in many contexts, the application of this compound would lead to an inhibition of autophagy.

However, the cellular response to this compound can be context-dependent. In a study on lipopolysaccharide (LPS)-induced acute lung injury (ALI), treatment with this compound unexpectedly aggravated the pathological injury, leading to a more serious inflammatory response, oxidative stress, and an increase in autophagy.[3] This suggests that in certain inflammatory conditions, the inhibition of DAPK1 by this compound may trigger compensatory or alternative signaling pathways that ultimately enhance autophagy. This particular study indicated that the effects of this compound were reversed by inhibitors of the p38MAPK/NF-κB pathway, suggesting a complex interplay between DAPK1 and these inflammatory signaling cascades.[3]

Signaling Pathways

DAPK1-Beclin-1 Signaling Pathway

This pathway is central to DAPK1's role in autophagy initiation.

DAPK1_Beclin1_Pathway cluster_upstream Upstream Signals cluster_dapk1 DAPK1 Activation cluster_beclin1_complex Beclin-1 Complex Regulation cluster_downstream Downstream Effect Autophagic Stimuli Autophagic Stimuli DAPK1 DAPK1 Autophagic Stimuli->DAPK1 Activates Bcl-2_Beclin-1 Bcl-2-Beclin-1 Complex DAPK1->Bcl-2_Beclin-1 Phosphorylates Beclin-1 on Thr119 Beclin-1 Free Beclin-1 Bcl-2_Beclin-1->Beclin-1 Dissociation PI3K_Complex Class III PI3K Complex Beclin-1->PI3K_Complex Joins Autophagosome\nFormation Autophagosome Formation PI3K_Complex->Autophagosome\nFormation Promotes TC_DAPK6 This compound TC_DAPK6->DAPK1 Inhibits

Caption: DAPK1-mediated autophagy initiation via Beclin-1 phosphorylation.

IFN-γ-ATF6-DAPK1 Signaling Pathway

This pathway illustrates the transcriptional regulation of DAPK1 to promote autophagy.

IFN_ATF6_DAPK1_Pathway IFN-γ IFN-γ IFN-γ_Receptor IFN-γ Receptor IFN-γ->IFN-γ_Receptor ATF6 ATF6 IFN-γ_Receptor->ATF6 Induces proteolytic processing C/EBP-β C/EBP-β IFN-γ_Receptor->C/EBP-β Induces phosphorylation ATF6_CEBP_Complex ATF6-C/EBP-β Complex ATF6->ATF6_CEBP_Complex C/EBP-β->ATF6_CEBP_Complex DAPK1_Gene DAPK1 Gene ATF6_CEBP_Complex->DAPK1_Gene Promotes transcription DAPK1_Protein DAPK1 Protein DAPK1_Gene->DAPK1_Protein Translation Autophagy Autophagy DAPK1_Protein->Autophagy Induces

Caption: Transcriptional regulation of DAPK1 by IFN-γ and ATF6.

Quantitative Data

The following table summarizes the quantitative effects of DAPK1 modulation on key autophagy markers from cited studies.

Condition Cell/Tissue Type Parameter Measured Effect Reference
IFN-γ treatmentControl B cell lineLC3 puncta formationSignificant increase[1]
IFN-γ treatmentMEC1 cell line (DAPK1 deficient)LC3 puncta formationNo significant change[1]
IFN-γ treatmentControl B cell lineBeclin1-Thr(P)119Increased[1]
IFN-γ treatmentMEC1 cell line (DAPK1 deficient)Beclin1-Thr(P)119No change[1]
DAPK1 knockdownControl B cell lineAutophagyAltered[1]
DAPK1 introductionMEC1 cell lineAutophagyAltered[1]
LPS + this compoundMouse lung tissueBeclin-1, Atg5, LC3II expressionIncreased[3]
LPS + this compoundMouse lung tissuep62 protein expressionDecreased[3]

Experimental Protocols

Western Blot Analysis for Autophagy Markers
  • Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated on 8% or 12% SDS-polyacrylamide gels.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against autophagy-related proteins (e.g., LC3, p62, Beclin-1, Atg5, DAPK1) overnight at 4°C. A loading control like β-actin is also used.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using software like ImageJ.[4]

Immunofluorescence for LC3 Puncta
  • Cell Culture: Cells are grown on coverslips in a 6-well plate.

  • Treatment: Cells are treated with the desired compounds (e.g., IFN-γ, this compound) for the specified duration.

  • Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Cells are incubated with an anti-LC3 primary antibody overnight at 4°C.

  • Washing: Cells are washed three times with PBS.

  • Secondary Antibody Incubation: Cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 568) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Nuclei are counterstained with DAPI.

  • Mounting and Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

  • Analysis: The number of LC3 puncta per cell is quantified.[1]

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow Cell_Culture Cell Culture (e.g., specific cell line) Treatment Treatment Groups: 1. Control (DMSO) 2. Autophagy Inducer (e.g., Starvation, IFN-γ) 3. This compound 4. Inducer + this compound Cell_Culture->Treatment Incubation Incubation (Time course analysis) Treatment->Incubation Western_Blot Western Blot Analysis (LC3-I/II, p62, Beclin-1) Incubation->Western_Blot Immunofluorescence Immunofluorescence (LC3 puncta) Incubation->Immunofluorescence Cell_Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Cell_Viability Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Cell_Viability->Data_Analysis

Caption: General workflow for studying this compound effects on autophagy.

Conclusion

DAPK1 is a critical positive regulator of autophagy, primarily through its phosphorylation of Beclin-1, which relieves its inhibition by Bcl-2. The inhibitor this compound generally functions to suppress this pro-autophagic activity. However, its effects can be context-dependent, particularly in complex inflammatory environments where it may paradoxically enhance autophagy through other signaling pathways such as p38MAPK/NF-κB. For researchers and drug development professionals, understanding the multifaceted role of DAPK1 and the context-dependent effects of its inhibitors is crucial for the development of targeted therapeutics that modulate autophagy for the treatment of various diseases. Further investigation is warranted to fully elucidate the mechanisms underlying the paradoxical effects of this compound in specific pathological conditions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of TC-Dapk 6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-DAPK 6 is a potent and highly selective, ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and DAPK3.[1][2] With IC50 values of 69 nM and 225 nM for DAPK1 and DAPK3, respectively, this compound serves as a critical tool for investigating the roles of these kinases in various pathological processes.[1][2] DAPK1, a calcium/calmodulin-dependent serine/threonine kinase, is a key regulator of apoptosis (programmed cell death) and autophagy, and its dysregulation has been implicated in neurodegenerative diseases such as Huntington's disease, Alzheimer's disease, and cerebral ischemia, as well as in some cancers.[1][3][4][5] These application notes provide detailed protocols for in vivo studies of this compound, focusing on its use in preclinical models of neurodegeneration.

Mechanism of Action

This compound selectively inhibits the catalytic activity of DAPK1 and DAPK3 by competing with ATP for binding to the kinase domain.[1] This inhibition prevents the phosphorylation of downstream DAPK1 substrates, thereby blocking its pro-apoptotic and autophagic signaling functions. In the context of neurodegenerative diseases, DAPK1 activity is often aberrantly increased. For instance, in Huntington's disease models, DAPK1 is known to phosphorylate the GluN2B subunit of the NMDA receptor at extrasynaptic sites, a process linked to neuronal spine instability and cell death.[6] By inhibiting DAPK1, this compound can prevent these detrimental phosphorylation events.

DAPK1 Signaling Pathway

The following diagram illustrates the central role of DAPK1 in mediating apoptosis and autophagy, key cellular processes implicated in neurodegenerative disorders.

DAPK1_Signaling_Pathway extracellular Ischemic Insult / Excitotoxicity (e.g., excessive glutamate) nmdar Extrasynaptic NMDA Receptor (GluN2B) extracellular->nmdar ca_influx Ca2+ Influx nmdar->ca_influx spine_instability Neuronal Spine Instability nmdar->spine_instability cam Calmodulin (CaM) ca_influx->cam dapk1 DAPK1 (Inactive) cam->dapk1 Activates dapk1_active DAPK1 (Active) dapk1->dapk1_active dapk1_active->nmdar Phosphorylates S1303 beclin1 Beclin-1 dapk1_active->beclin1 Phosphorylates p53 p53 dapk1_active->p53 Phosphorylates autophagy Autophagy beclin1->autophagy apoptosis Apoptosis autophagy->apoptosis Contributes to Cell Death p53->apoptosis tcdapk6 This compound tcdapk6->dapk1_active Inhibits spine_instability->apoptosis Leads to

Caption: DAPK1 signaling in neuronal stress.

Data Presentation

Cell TypeTreatment GroupSpine Density (spines/10 µm)Mature Spine Density (spines/10 µm)Reference
Wild-Type (WT) NeuronsDMSO (Vehicle)~10.5~5.0Schmidt et al., 2020
YAC128 HD NeuronsDMSO (Vehicle)~7.5~2.5Schmidt et al., 2020
YAC128 HD NeuronsThis compound (1 µM) ~10.0 ~4.5 Schmidt et al., 2020
* Indicates significant difference from Wild-Type DMSO group.

Note: The data are estimations based on graphical representations in the cited paper and are intended for illustrative purposes.

Experimental Protocols

In Vitro Protocol: Cortico-Striatal Co-culture Model of Huntington's Disease

This protocol is based on the methodology described by Schmidt et al. (2020) to assess the neuroprotective effects of this compound on dendritic spine loss in a Huntington's disease model.

1. Cell Culture:

  • Establish primary cortico-striatal co-cultures from Wild-Type (WT) and YAC128 transgenic mouse model embryos.

  • Plate cells at a 1:3 cortico-striatal ratio.

  • Maintain cultures for 21 days in vitro (DIV).

2. Treatment with this compound:

  • From DIV 14 to DIV 21, treat the co-cultures with:

    • Vehicle control: 0.01% DMSO.

    • This compound: 1 µM final concentration.

  • Replenish the medium with fresh inhibitor every 2-3 days.

3. Endpoint Analysis - Immunocytochemistry and Spine Analysis:

  • At DIV 21, fix the cells.

  • Perform immunocytochemistry for DARPP32 to identify medium spiny neurons (MSNs).

  • Acquire high-resolution images of dendritic segments of DARPP32-positive neurons.

  • Quantify total dendritic spine density and the density of different spine morphologies (e.g., mushroom, thin, stubby).

In Vivo Protocol: Representative Model for Neuroprotection Study (e.g., Huntington's Disease or Cerebral Ischemia)

The following is a representative protocol for an in vivo study of this compound in a mouse model. Note: As no specific in vivo protocol for this compound has been published, this protocol is based on common practices for kinase inhibitors and other DAPK1 inhibitors.[7] Optimization and pilot studies are highly recommended.

1. Animal Model:

  • Select an appropriate mouse model.

    • Huntington's Disease: YAC128 transgenic mice are a well-established model exhibiting progressive motor and neuropathological features.[1][4][8]

    • Cerebral Ischemia: Use a transient middle cerebral artery occlusion (MCAO) model.

2. This compound Formulation and Administration:

  • Formulation for Injection (based on vendor data): [9]

    • Prepare a 3 mg/mL stock solution of this compound in fresh DMSO.

    • For a 1 mL working solution: Add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween80 and mix until clear.

    • Add 500 µL of ddH2O to bring the final volume to 1 mL.

    • Use the mixed solution immediately.

  • Route and Dose of Administration (to be optimized):

    • Based on protocols for similar inhibitors, a starting point for intraperitoneal (i.p.) injection could be 10 mg/kg .[7]

    • A dose-response study should be conducted to determine the optimal dose.

  • Treatment Schedule:

    • Chronic (e.g., Huntington's model): Daily i.p. injections for a period of 4-8 weeks, starting before or at the onset of major symptoms.

    • Acute (e.g., Ischemia model): A single i.p. or intravenous (i.v.) injection administered shortly before, during, or after the ischemic event (e.g., at the onset of reperfusion).[10]

3. Experimental Groups:

  • Group 1: Wild-Type mice + Vehicle

  • Group 2: Wild-Type mice + this compound

  • Group 3: Disease Model mice (e.g., YAC128) + Vehicle

  • Group 4: Disease Model mice (e.g., YAC128) + this compound

4. Endpoint Analysis:

  • Behavioral Testing (e.g., Huntington's model):

    • Rotarod test: To assess motor coordination and balance.

    • Open-field test: To evaluate locomotor activity and anxiety-like behavior.

  • Histological and Biochemical Analysis:

    • Infarct Volume Measurement (Ischemia model): Use TTC staining to quantify the ischemic lesion size.

    • Immunohistochemistry: Stain brain sections for markers of apoptosis (e.g., cleaved caspase-3) and neuronal health (e.g., NeuN).

    • Western Blotting/ELISA: Analyze brain tissue homogenates to measure levels of phosphorylated DAPK1 substrates (e.g., p-GluN2B S1303) and other relevant signaling proteins.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study of this compound.

InVivo_Workflow start Study Design & Animal Model Selection (e.g., YAC128 or MCAO) formulation This compound Formulation (e.g., DMSO/PEG300/Tween80) start->formulation groups Animal Group Allocation (WT/Disease x Vehicle/Drug) formulation->groups treatment In Vivo Administration (e.g., 10 mg/kg i.p. daily) groups->treatment behavior Behavioral Analysis (e.g., Rotarod, Open Field) treatment->behavior tissue Tissue Collection (Perfusion & Brain Dissection) behavior->tissue histo Histology / IHC (e.g., TTC, Cleaved Caspase-3) tissue->histo biochem Biochemistry (Western Blot / ELISA for p-GluN2B) tissue->biochem analysis Endpoint Analysis histo->analysis biochem->analysis

References

TC-DAPK6: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-DAPK6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK), in cell culture experiments. This document outlines the mechanism of action, recommended concentration ranges, and detailed protocols for key assays to assess its biological effects.

Introduction

TC-DAPK6 is an ATP-competitive inhibitor of DAPK1 and DAPK3, members of the Ca2+/calmodulin-regulated serine/threonine kinase family.[1] DAP kinases are implicated in the regulation of apoptosis, autophagy, and inflammation.[2][3] Inhibition of DAPK activity by TC-DAPK6 has shown therapeutic potential in models of neurodegenerative diseases and traumatic brain injury.[4][5][6] These notes provide protocols for investigating the effects of TC-DAPK6 on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

TC-DAPK6 selectively inhibits the kinase activity of DAPK1 and DAPK3 by competing with ATP for binding to the catalytic domain. This prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in programmed cell death and cellular stress responses.

Data Presentation

The following table summarizes the key quantitative data for TC-DAPK6.

ParameterValueSpeciesAssay ConditionsReference
IC50 (DAPK1)69 nMHuman (recombinant)10 µM ATP[1]
IC50 (DAPK3)225 nMHuman (recombinant)10 µM ATP[1]
Selectivity>10 µM for 48 other kinasesN/AN/A
Solubility (DMSO)up to 50 mMN/AN/A

Experimental Protocols

Preparation of TC-DAPK6 Stock Solutions

Materials:

  • TC-DAPK6 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • To prepare a 10 mM stock solution, dissolve 2.76 mg of TC-DAPK6 (MW: 276.29 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • TC-DAPK6 stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of TC-DAPK6 in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the TC-DAPK6 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest TC-DAPK6 treatment.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • TC-DAPK6 stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of TC-DAPK6 (e.g., based on IC50 from viability assays) and a vehicle control for the chosen duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis

This protocol describes the detection of protein expression changes upon TC-DAPK6 treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • TC-DAPK6 stock solution

  • 6-well or 10 cm cell culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DAPK1, anti-phospho-p53, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with TC-DAPK6 as described in the apoptosis assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[7]

  • Scrape the cells and collect the lysate.[7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.

Visualizations

DAPK1 Signaling Pathway and Inhibition by TC-DAPK6

DAPK1_Signaling cluster_downstream Downstream Effects Upstream Upstream Signals (e.g., IFN-γ, TNF-α, ER Stress) DAPK1 DAPK1 Upstream->DAPK1 p53 p53 DAPK1->p53 Beclin1 Beclin-1 DAPK1->Beclin1 ERK ERK1/2 DAPK1->ERK interacts with TC_DAPK6 TC-DAPK6 TC_DAPK6->DAPK1 Apoptosis Apoptosis Autophagy Autophagy p53->Apoptosis Beclin1->Autophagy Experimental_Workflow Start Start: Cell Culture Treatment Treat with TC-DAPK6 (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (Key Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on TC-DAPK6 Efficacy DataAnalysis->Conclusion Apoptosis_Logic Population Cell Population Live Live Cells (Annexin V-, PI-) Population->Live EarlyApoptosis Early Apoptotic Cells (Annexin V+, PI-) Population->EarlyApoptosis LateApoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Population->LateApoptosis

References

Application Notes and Protocols: Preparation of TC-DapK 6 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of TC-DapK 6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

This compound is an oxazolone compound that functions as a potent, ATP-competitive inhibitor of DAPK family kinases, particularly DAPK1 and DAPK3.[1][2][3] It is a valuable tool for studying the roles of these serine/threonine kinases in programmed cell death pathways and their implications in various diseases, including ischemic conditions.[1][2] Accurate preparation of a stable stock solution is the first critical step in any experiment utilizing this inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 276.29 g/mol [1][3][4][5][6]
Molecular Formula C₁₇H₁₂N₂O₂[1][3][4][5][6]
CAS Number 315694-89-4 or 2439180-90-0[1][4][5][6][7]
Appearance Yellow solid[1]
Purity ≥98%[4][7][8]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][4][6][9]
Solubility in DMSO Up to 50 mM (13.81 mg/mL)[4][8]
18.67 mg/mL (67.57 mM) (may require ultrasonic and warming)[3][9]
3 mg/mL (10.85 mM)[6]
Slightly soluble: 0.1-1 mg/mL[7]
Storage (Solid) -20°C or +4°C[1][3][4][6][7]
Storage (Stock Solution) -20°C (for up to 1 month) or -80°C (for up to 1 year)[3][6]

Note: Variations in reported solubility and storage conditions may exist between different suppliers. It is always recommended to consult the batch-specific certificate of analysis (CoA).

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:
  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Ultrasonic water bath

Procedure:
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound (Molecular Weight = 276.29).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution from 2.76 mg of powder, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Some suppliers note that gentle warming and/or sonication may be required to achieve full dissolution, particularly at higher concentrations.[3][9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[3][6] Ensure the storage containers are tightly sealed to prevent solvent evaporation and moisture absorption.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of DAPK in apoptosis and the workflow for preparing the this compound stock solution.

DAPK_Signaling_Pathway cluster_stimuli Apoptotic Stimuli IFN-g IFN-g DAPK DAPK IFN-g->DAPK TNF-a TNF-a TNF-a->DAPK FasL FasL FasL->DAPK Apoptosis Apoptosis DAPK->Apoptosis promotes This compound This compound This compound->DAPK inhibits

Figure 1. Simplified signaling pathway showing DAPK as a mediator of apoptosis and its inhibition by this compound.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve (Optional: Sonicate/Warm) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Figure 2. Experimental workflow for the preparation of a this compound stock solution.

Safety Precautions

  • This compound is for research use only and should not be used for diagnostic or medical purposes.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.

References

TC-Dapk 6: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of TC-Dapk 6, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK).

This compound is an ATP-competitive inhibitor of DAPK1 and DAPK3 with IC50 values of 69 nM and 225 nM, respectively.[1][2][3] It displays high selectivity for DAPK1 over a broad range of other kinases.[1] These characteristics make it a valuable tool for studying the roles of DAPK in various cellular processes, including apoptosis and autophagy.

Solubility Specifications

The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that solubility can be affected by factors such as temperature and the purity of the solvent. For optimal results, using fresh, high-purity solvents is recommended.

SolventConcentration (mM)Concentration (mg/mL)Notes
DMSO Up to 67.57 mMUp to 18.67 mg/mLSonication and warming may be required to achieve higher concentrations.[4][5] Some sources report solubility up to 50 mM.[1] One supplier suggests that moisture-absorbing DMSO can reduce solubility and recommends using fresh DMSO.[2]
Water InsolubleInsoluble[2]
Ethanol InsolubleInsoluble[2]
Acetonitrile Slightly soluble (0.1-1 mg/mL)Slightly soluble (0.1-1 mg/mL)[6]

DAPK Signaling Pathway

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cell death pathways, including apoptosis and autophagy.[7] DAPK1 can be activated by various stimuli, such as interferon-γ, TNF-α, and Fas ligand. Its activation can lead to a cascade of events culminating in programmed cell death. The diagram below illustrates a simplified signaling pathway involving DAPK1.

DAPK1_Signaling_Pathway Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α, FasL) DAPK1 DAPK1 Stimuli->DAPK1 p53 p53 DAPK1->p53 Activates ERK ERK DAPK1->ERK Reciprocal Regulation Autophagy Autophagy DAPK1->Autophagy Induces Apoptosis Apoptosis p53->Apoptosis Induces ERK->Apoptosis Promotes TCDapk6 This compound TCDapk6->DAPK1 Inhibits

Simplified DAPK1 Signaling Pathway

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous DMSO (high purity)

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 276.29 g/mol ), add 361.9 µL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate or warm the solution briefly in a water bath (not exceeding 40°C) to aid dissolution.[4][5]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][8]

In Vitro Kinase Assay

This protocol is adapted from a standard kinase assay used to determine the inhibitory activity of compounds against DAPK1.[3][9]

Materials:

  • Recombinant human DAPK1 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Z'-LYTE Kinase Assay Kit, Ser/Thr 13 peptide)

  • This compound stock solution (in DMSO)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Protocol Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to assay plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add DAPK1 enzyme Add_Inhibitor->Add_Enzyme Incubate1 Incubate at RT Add_Enzyme->Incubate1 Add_Substrate_ATP Add Substrate/ATP mix to initiate reaction Incubate1->Add_Substrate_ATP Incubate2 Incubate at RT Add_Substrate_ATP->Incubate2 Add_Stop Add Stop Reagent Incubate2->Add_Stop Incubate3 Incubate at RT Add_Stop->Incubate3 Read_Plate Read Plate (Fluorescence) Incubate3->Read_Plate End End Read_Plate->End

In Vitro Kinase Assay Workflow

Procedure:

  • Prepare serial dilutions of the this compound stock solution in kinase assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., ≤0.5%) to avoid affecting enzyme activity.[3]

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the recombinant DAPK1 enzyme to each well. The final concentration of the enzyme should be optimized for the specific assay conditions (e.g., 2.6 µg/mL).[3]

  • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final concentration of ATP should be close to its Km for DAPK1 (e.g., 10 µM).[1][3]

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the stop reagent provided with the kinase assay kit.

  • Incubate the plate at room temperature for the recommended time to allow the signal to develop.

  • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Storage and Handling

This compound powder should be stored at -20°C for up to 3 years.[2][8] Solutions of this compound in DMSO should be stored at -80°C for up to 1 year.[2][8] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles. When handling the compound, standard laboratory safety precautions should be observed, including wearing gloves and eye protection.

References

Application Notes and Protocols: In Vivo Formulation of TC-DAPK6 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-DAPK6 is a potent and selective ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and DAPK3.[1][2][3] It is a valuable tool for investigating the roles of these kinases in various pathological conditions. DAPK1, a Ca2+/calmodulin-regulated serine/threonine kinase, is a key regulator of apoptosis and autophagy.[4][5] Dysregulation of DAPK1 has been implicated in cancer, stroke, neurodegenerative diseases, and traumatic brain injury.[4][5] TC-DAPK6 has been shown to reduce tau hyper-phosphorylation and anxiety in mouse models of traumatic brain injury, highlighting its therapeutic potential.[4]

These application notes provide detailed protocols for the in vivo formulation of TC-DAPK6 for animal studies, enabling researchers to conduct preclinical evaluations of this promising inhibitor. The following sections include information on the physicochemical properties of TC-DAPK6, recommended formulation protocols for oral and injectable administration, and an overview of the relevant signaling pathways.

Physicochemical and Biological Properties of TC-DAPK6

A summary of the key quantitative data for TC-DAPK6 is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 276.29 g/mol [1][2]
Formula C₁₇H₁₂N₂O₂[1][2]
CAS Number 315694-89-4[1]
IC₅₀ for DAPK1 69 nM (with 10 µM ATP)[1][3][6]
IC₅₀ for DAPK3 225 nM (with 10 µM ATP)[1][3][6]
Solubility in DMSO Up to 50 mM[2][3]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]

In Vivo Formulation Protocols

Due to its poor solubility in aqueous solutions, TC-DAPK6 requires a specific formulation for in vivo administration.[1] The choice of formulation and route of administration will depend on the specific experimental design.

Injectable Formulation (Clear Solution)

This formulation is suitable for intraperitoneal (IP) or intravenous (IV) injection.

Table 2: Reagents for Injectable Formulation

ReagentPercentage
DMSO5%
PEG30040%
Tween 805%
ddH₂O50%

Protocol:

  • Prepare a stock solution of TC-DAPK6 in fresh, high-quality DMSO (e.g., 3 mg/mL).[1] Ensure the powder is completely dissolved. Gentle warming and sonication may be required.

  • In a sterile tube, add 50 µL of the TC-DAPK6 DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.

  • Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[1]

Oral Gavage Formulation (Homogeneous Suspension)

This formulation is suitable for oral administration.

Table 3: Reagents for Oral Formulation

ReagentConcentration
TC-DAPK6≥5 mg/mL
Carboxymethylcellulose sodium (CMC-Na) solutionq.s.

Protocol:

  • Weigh the required amount of TC-DAPK6 powder.

  • Prepare a solution of CMC-Na in sterile water at the desired concentration (e.g., 0.5% or 1%).

  • Add the TC-DAPK6 powder to the CMC-Na solution.

  • Mix vigorously to obtain a homogeneous suspension. For a final concentration of 5 mg/mL, add 5 mg of TC-DAPK6 to 1 mL of the CMC-Na solution.[1]

Signaling Pathways and Experimental Workflow

DAPK1 Signaling Pathway

TC-DAPK6 primarily targets DAPK1, a kinase involved in multiple cellular processes, including apoptosis and autophagy. Understanding its position in the signaling cascade is crucial for interpreting experimental results.

DAPK1_Signaling_Pathway Stimuli Stress Signals (e.g., IFN-γ, TNF-α, FasL) DAPK1 DAPK1 Stimuli->DAPK1 p53 p53 DAPK1->p53 Beclin1 Beclin 1 DAPK1->Beclin1 MAPK MAPK Pathway (e.g., p38) DAPK1->MAPK Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Inflammation Inflammation MAPK->Inflammation TCDAPK6 TC-DAPK6 TCDAPK6->DAPK1

Caption: DAPK1 signaling pathway and the inhibitory action of TC-DAPK6.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting animal studies with TC-DAPK6.

InVivo_Workflow start Animal Model Selection & Acclimatization formulation TC-DAPK6 Formulation (Injectable or Oral) start->formulation dosing Dosing Regimen (Dose, Frequency, Duration) formulation->dosing administration Administration of TC-DAPK6 (e.g., IP, IV, Oral Gavage) dosing->administration monitoring Monitoring of Animals (Health, Behavior) administration->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint data Data Analysis & Interpretation endpoint->data

Caption: A generalized experimental workflow for in vivo studies using TC-DAPK6.

Important Considerations

  • Solvent Quality: The use of fresh, high-purity DMSO is critical, as moisture-absorbing DMSO can reduce the solubility of TC-DAPK6.[1]

  • Formulation Stability: The prepared formulations, especially the injectable solution, should be used immediately to ensure stability and prevent precipitation.[1]

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dose Selection: The optimal dose of TC-DAPK6 will vary depending on the animal model and the specific research question. A pilot dose-response study is recommended to determine the most effective and well-tolerated dose.

  • Control Groups: Appropriate vehicle control groups should be included in all experiments to account for any effects of the formulation components.

By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize TC-DAPK6 as a pharmacological tool to investigate the in vivo functions of DAPK1 and DAPK3.

References

Application Notes: High-Throughput Screening for DAPK1 Inhibitors Using TC-DAPK 6 as a Control Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple forms of programmed cell death, including apoptosis and autophagy.[1] Its involvement in various cellular processes makes it a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[2][3] High-throughput screening (HTS) of compound libraries for DAPK1 inhibitors is a critical step in the drug discovery pipeline. TC-DAPK 6 is a potent, ATP-competitive, and highly selective inhibitor of DAPK1, making it an ideal control compound for such screening campaigns.[4] These application notes provide a detailed protocol for a DAPK1 kinase assay suitable for HTS, utilizing this compound as a reference inhibitor.

Quantitative Data

The inhibitory activity of this compound against DAPK family kinases and its selectivity against a panel of other kinases are summarized below. This data is crucial for establishing assay sensitivity and for comparative analysis of novel inhibitory compounds.

KinaseThis compound IC50 (nM)ATP Concentration (µM)Notes
DAPK16910Potent inhibition of the primary target.[4]
DAPK322510Moderate inhibition of a closely related family member.[4]
Abl>10,000-Demonstrates high selectivity.
AMPK>10,000-Demonstrates high selectivity.
Chk1>10,000-Demonstrates high selectivity.
Met>10,000-Demonstrates high selectivity.
Src>10,000-Demonstrates high selectivity.

DAPK1 Signaling Pathway

DAPK1 is a central regulator of cellular stress responses. It is activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand. Once activated, DAPK1 can induce apoptosis through phosphorylation of p53 or promote autophagy by phosphorylating Beclin-1. It can also influence the cytoskeleton by phosphorylating myosin light chain (MLC).[5][6][7]

DAPK1_Signaling_Pathway TNF-α TNF-α DAPK1 DAPK1 TNF-α->DAPK1 Fas Ligand Fas Ligand Fas Ligand->DAPK1 p53 p53 DAPK1->p53 Beclin-1 Beclin-1 DAPK1->Beclin-1 MLC MLC DAPK1->MLC Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin-1->Autophagy Cytoskeletal Reorganization Cytoskeletal Reorganization MLC->Cytoskeletal Reorganization

DAPK1 Signaling Pathway Overview

Experimental Protocols

DAPK1 Kinase Assay (Z'-LYTE™ Format)

This protocol is adapted for a 384-well plate format, ideal for high-throughput screening. The Z'-LYTE™ technology is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a specific peptide substrate.[8][9][10]

Materials:

  • Recombinant human DAPK1 enzyme

  • Z'-LYTE™ Ser/Thr Peptide substrate

  • ATP

  • Kinase Buffer

  • This compound (or other test compounds) dissolved in DMSO

  • Development Reagent

  • Stop Reagent

  • 384-well assay plates (low volume, black)

  • Plate reader capable of measuring fluorescence at 445 nm and 520 nm

Experimental Workflow:

Kinase_Assay_Workflow A 1. Compound Dispensing: Add 1 µL of test compound or control (this compound/DMSO) to wells. B 2. Enzyme Addition: Add 2 µL of DAPK1 enzyme solution. A->B C 3. Substrate/ATP Mix Addition: Add 2 µL of the substrate and ATP mixture to initiate the reaction. B->C D 4. Incubation: Incubate at room temperature for 60 minutes. C->D E 5. Development: Add 5 µL of Development Reagent. D->E F 6. Development Incubation: Incubate at room temperature for 40 minutes. E->F G 7. Stop Reaction: Add 10 µL of Stop Reagent. F->G H 8. Read Plate: Measure fluorescence. G->H

Kinase Assay Experimental Workflow

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and test compounds in 100% DMSO. A typical starting concentration for this compound would be 10 µM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation:

    • Add 1 µL of diluted compound or control (DMSO for no inhibition, this compound for positive control) to the appropriate wells of a 384-well plate.[11]

  • Kinase Reaction:

    • Prepare a master mix of DAPK1 enzyme in kinase buffer. Add 2 µL of the enzyme solution to each well.[11]

    • Prepare a master mix of the Z'-LYTE™ peptide substrate and ATP in kinase buffer. To initiate the kinase reaction, add 2 µL of this mix to each well.[11] The final concentrations in a 5 µL reaction volume should be optimized, but typical concentrations are in the low ng/mL range for the enzyme and near the Km for ATP.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Development Reaction:

    • Add 5 µL of the Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated peptide substrate.

    • Incubate at room temperature for 40 minutes.[11]

  • Stop Reaction and Read Plate:

    • Add 10 µL of the Stop Reagent to each well to terminate the development reaction.[11]

    • Read the plate on a fluorescence plate reader, measuring the emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 445 nm).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This application note provides a robust framework for conducting high-throughput screening of DAPK1 inhibitors. By utilizing the well-characterized inhibitor this compound as a control, researchers can ensure the validity and reproducibility of their screening results. The detailed protocol and supporting information are intended to facilitate the discovery of novel therapeutic agents targeting the DAPK1 signaling pathway.

References

Application Notes and Protocols for TC-Dapk 6 in Ischemic Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic injury, characterized by a restriction in blood supply to tissues, initiates a complex cascade of cellular events leading to cell death and tissue damage. A key regulator in this process is the Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-dependent serine/threonine kinase.[1][2] Elevated DAPK1 activity is observed in response to ischemic insults and is implicated in mediating neuronal and cardiomyocyte death through apoptosis, autophagy, and inflammatory pathways.[3][4][5] Consequently, inhibition of DAPK1 has emerged as a promising therapeutic strategy for mitigating ischemic damage in conditions such as stroke and myocardial infarction.[1][3][4]

TC-Dapk 6 is a potent, ATP-competitive, and highly selective small molecule inhibitor of DAPK1.[6][7][8][9] It exhibits high selectivity for DAPK1 over a wide range of other kinases, making it a valuable research tool for elucidating the specific roles of DAPK1 in ischemic injury models.[6][9] These application notes provide an overview of the utility of this compound in studying ischemic injury, along with detailed protocols for its use in both in vivo and in vitro models.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DAPK1, with reported IC50 values of 69 nM for DAPK1 and 225 nM for DAPK3 when assayed with 10 μM ATP.[6][7][8][9] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates, thereby blocking the pro-apoptotic and other detrimental signaling pathways activated during ischemia.[2][10]

Data Presentation

In Vitro Efficacy of this compound
ParameterValueKinaseATP ConcentrationReference
IC5069 nMDAPK110 µM[6][7][8][9]
IC50225 nMDAPK310 µM[6][7][8]
In Vivo Effects of this compound in Ischemic Models
ModelSpeciesTreatmentKey FindingsReference
Acute Myocardial Infarction (AMI)Rat1 mg/kg or 2 mg/kg this compound, subcutaneous injectionReduced infarct size, improved cardiac function (increased LVEF and LVFS), decreased serum levels of IL-1β, IL-6, and TNF-α.[4][11]
Middle Cerebral Artery Occlusion (MCAO)RatNot specifiedReduced brain infarct volume and neurological deficit.[3]
Middle Cerebral Artery Occlusion (MCAO)MouseNot specifiedDecreased brain tissue loss.[12]

Signaling Pathways

The signaling cascades initiated by DAPK1 activation in ischemic injury are multifaceted. Below is a diagram illustrating the key pathways modulated by DAPK1, which can be effectively studied using this compound.

DAPK1_Signaling_in_Ischemia cluster_upstream Ischemic Insult cluster_dapk1 DAPK1 Activation cluster_downstream Downstream Effects Ischemia Ischemia / Reperfusion Ca_Influx ↑ Intracellular Ca2+ Ischemia->Ca_Influx ER_Stress ER Stress Ischemia->ER_Stress DAPK1 DAPK1 Ca_Influx->DAPK1 Activates NMDA NMDA Receptor (GluN2B) Phosphorylation (Ser1303) DAPK1->NMDA p53 p53 Phosphorylation (Ser23) DAPK1->p53 Beclin1 Beclin-1 Interaction DAPK1->Beclin1 Tau Tau Phosphorylation (Ser262) DAPK1->Tau Neuronal_Death Neuronal Death NMDA->Neuronal_Death Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Synaptic_Damage Synaptic Damage Tau->Synaptic_Damage TC_Dapk_6 This compound TC_Dapk_6->DAPK1 Inhibits

DAPK1 signaling pathways in ischemic injury.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from commercially available kinase assay kits and literature reports.[6][7]

Objective: To determine the inhibitory effect of this compound on DAPK1 kinase activity.

Materials:

  • Recombinant human DAPK1

  • Z'-LYTE Kinase Assay Kit (or similar)

  • Ser/Thr 13 peptide substrate

  • ATP

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the peptide substrate (final concentration 1 µM) and ATP (final concentration 10 µM) to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding recombinant human DAPK1 (final concentration ~2.6 µg/mL).

  • Incubate the plate at room temperature for the recommended time as per the assay kit instructions.

  • Stop the reaction and measure the kinase activity using a suitable plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Myocardial Infarction Model

This protocol is based on studies investigating the cardioprotective effects of this compound.[4][11]

Objective: To evaluate the efficacy of this compound in reducing myocardial injury in a rat model of acute myocardial infarction (AMI).

Animal Model:

  • Male Sprague-Dawley rats.

Procedure:

  • Anesthetize the rats and perform a thoracotomy to expose the heart.

  • Induce AMI by ligating the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same procedure without LAD ligation.

  • Administer this compound (1 mg/kg or 2 mg/kg) or vehicle (e.g., saline with 10% DMSO and 20% SBE-β-CD) via subcutaneous injection daily, starting from the first day of modeling.[7][11]

  • At designated time points (e.g., 1, 3, 7, and 14 days post-AMI), perform the following assessments:

    • Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) to assess cardiac function.

    • Biochemical Analysis: Collect blood samples to measure serum levels of cardiac injury markers (e.g., LDH, CK) and inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.

    • Histology: Harvest the hearts, and perform TTC staining to determine the infarct size. Use H&E staining to assess myocardial tissue structure.

    • Western Blot Analysis: Analyze protein expression of DAPK1 and markers of oxidative stress (e.g., SOD, CAT) and apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) in myocardial tissue homogenates.

In Vitro Neuronal Ischemia Model (Oxygen-Glucose Deprivation/Reperfusion)

Objective: To assess the neuroprotective effects of this compound in a cell-based model of ischemic stroke.

Cell Culture:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

Procedure:

  • Culture the neuronal cells to the desired confluency.

  • Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours) to simulate ischemia.

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a period of reperfusion (e.g., 24 hours).

  • This compound Treatment: Treat the cells with various concentrations of this compound during the OGD and/or reperfusion phase. A vehicle control (DMSO) should be included.

  • Assessment of Cell Viability and Death:

    • MTT or LDH Assay: Quantify cell viability and cytotoxicity.

    • TUNEL Staining or Caspase-3 Activity Assay: Detect and quantify apoptotic cell death.

    • Western Blot Analysis: Analyze the expression and phosphorylation status of DAPK1 and its downstream targets (e.g., p53, Tau), as well as markers of apoptosis (e.g., Bax, Bcl-2).

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of this compound in an ischemic injury model.

Experimental_Workflow cluster_model Model Selection cluster_treatment Treatment cluster_analysis Analysis In_Vivo In Vivo Model (e.g., MCAO, AMI) Treatment_Group This compound Treatment (Dose-Response) In_Vivo->Treatment_Group Control_Group Vehicle Control In_Vivo->Control_Group In_Vitro In Vitro Model (e.g., OGD/R) In_Vitro->Treatment_Group In_Vitro->Control_Group Functional Functional Assessment (e.g., Neurological Score, Cardiac Function) Treatment_Group->Functional Histological Histological Analysis (e.g., Infarct Volume, Cell Morphology) Treatment_Group->Histological Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Treatment_Group->Biochemical Cell_Viability Cell Viability/Apoptosis Assays (e.g., MTT, TUNEL) Treatment_Group->Cell_Viability Control_Group->Functional Control_Group->Histological Control_Group->Biochemical Control_Group->Cell_Viability

General experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of DAPK1 in ischemic injury. Its high potency and selectivity allow for the specific interrogation of DAPK1-mediated signaling pathways. The provided protocols offer a foundation for researchers to design and execute experiments aimed at understanding the pathophysiology of ischemic diseases and evaluating the therapeutic potential of DAPK1 inhibition. As with any experimental work, appropriate optimization of doses, time points, and outcome measures is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: TC-Dapk 6 in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. Death-associated protein kinase 1 (DAPK1) has emerged as a critical regulator of these pathological processes.[1][2][3] Upregulation and activation of DAPK1 have been observed in the brains of AD patients and are linked to increased tau phosphorylation, enhanced Aβ production, and neuronal apoptosis.[1][2][4][5] Therefore, inhibition of DAPK1 presents a promising therapeutic strategy for AD.

TC-Dapk 6 is a potent and selective ATP-competitive inhibitor of DAPK1. These application notes provide a comprehensive overview of the role of DAPK1 in AD and detailed protocols for utilizing this compound as a research tool in AD models.

This compound: A Potent DAPK1 Inhibitor

This compound demonstrates high selectivity and potency in inhibiting DAPK1 kinase activity.

Parameter Value Reference
DAPK1 IC50 69 nM[6]
DAPK3 IC50 225 nM[6]
Selectivity Displays high selectivity for DAPK1 over a panel of 48 other kinases (IC50 > 10 µM)[6]

Mechanism of Action of DAPK1 in Alzheimer's Disease

DAPK1 is implicated in multiple facets of AD pathology through various signaling pathways.

DAPK1 in Tau Pathology

DAPK1 contributes to the hyperphosphorylation of tau, a key component of neurofibrillary tangles (NFTs). It can directly phosphorylate tau at several sites and indirectly influence tau phosphorylation by regulating other kinases and phosphatases.[1][3] One key mechanism involves the DAPK1-mediated phosphorylation and subsequent inhibition of Pin1, a prolyl isomerase that plays a crucial role in maintaining normal tau function and turnover.[1][3][7] Inhibition of Pin1 by activated DAPK1 leads to the accumulation of hyperphosphorylated tau.[1][7]

DAPK1_Tau_Pathway DAPK1 DAPK1 Pin1 Pin1 DAPK1->Pin1 pTau Hyperphosphorylated Tau Pin1->pTau Prevents hyperphosphorylation NFTs Neurofibrillary Tangles pTau->NFTs

DAPK1-mediated tau hyperphosphorylation pathway.
DAPK1 in Amyloid-β Pathology

DAPK1 is also involved in the amyloidogenic processing of amyloid precursor protein (APP), leading to increased production of Aβ peptides.[1][2][5] DAPK1 can phosphorylate APP at Thr668, a modification that promotes its cleavage by β-secretase (BACE1) and subsequent Aβ generation.[1][5]

DAPK1_ABeta_Pathway DAPK1 DAPK1 APP APP DAPK1->APP pAPP Phosphorylated APP (Thr668) BACE1 β-secretase pAPP->BACE1 Abeta Amyloid-β BACE1->Abeta Generates Plaques Amyloid Plaques Abeta->Plaques

DAPK1 involvement in amyloid-beta production.
DAPK1 in Neuronal Apoptosis

DAPK1 is a pro-apoptotic kinase, and its activation contributes to the neuronal loss observed in AD.[1][7] Aβ oligomers can induce the upregulation and activation of DAPK1, which in turn triggers caspase-3-dependent apoptosis.[7][8]

DAPK1_Apoptosis_Pathway Abeta Amyloid-β Oligomers DAPK1 DAPK1 Abeta->DAPK1 Upregulates and Activates Caspase3 Caspase-3 DAPK1->Caspase3 Activates Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

DAPK1-mediated neuronal apoptosis pathway.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in various AD research models.

DAPK1 Kinase Activity Assay

Objective: To determine the in vitro efficacy of this compound in inhibiting DAPK1 kinase activity.

Materials:

  • Recombinant human DAPK1

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of recombinant DAPK1 enzyme to each well.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assays in Neuronal Cell Lines (e.g., SH-SY5Y, PC12)

Objective: To assess the neuroprotective effects of this compound against Aβ-induced toxicity.

2.1. Cell Viability Assay (MTT or LDH Assay)

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Aβ1-42 oligomers

  • This compound

  • Cell culture medium

  • MTT reagent or LDH assay kit

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Expose the cells to a neurotoxic concentration of Aβ1-42 oligomers (e.g., 5-10 µM) for 24-48 hours.[9]

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • For LDH assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.

  • Calculate cell viability as a percentage of the untreated control.

2.2. Caspase-3 Activity Assay

Objective: To determine if this compound can inhibit Aβ-induced apoptosis.

Materials:

  • Neuronal cells

  • Aβ1-42 oligomers

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

Procedure:

  • Treat neuronal cells with Aβ1-42 oligomers in the presence or absence of this compound as described above.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Incubate the lysates with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).[10]

  • Measure the absorbance or fluorescence according to the kit's instructions.

  • Express caspase-3 activity as a fold change relative to the control.

Western Blot Analysis

Objective: To quantify the effect of this compound on tau phosphorylation and Aβ production.

Materials:

  • Neuronal cells or brain tissue lysates from animal models

  • Primary antibodies: anti-phospho-tau (e.g., AT8, PHF1), anti-total tau, anti-DAPK1, anti-Aβ (e.g., 6E10), anti-APP, anti-BACE1, anti-actin or anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting membranes

  • Chemiluminescence substrate

Procedure:

  • Prepare protein lysates from cells or tissues treated with this compound.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Studies in 5xFAD Mouse Model

Objective: To evaluate the therapeutic potential of this compound in a transgenic mouse model of AD.

Animal Model: 5xFAD mice, which overexpress human APP and PSEN1 with five familial AD mutations, exhibit an aggressive and early-onset amyloid pathology.[11][12][13]

Treatment Protocol (adapted from TBI studies):

  • Dosage: Based on previous studies with DAPK1 inhibitors, a starting dose of 10-20 mg/kg can be considered.

  • Administration: Intraperitoneal (i.p.) injection or oral gavage.

  • Frequency: Daily or every other day.

  • Duration: Treatment can be initiated in pre-symptomatic mice (e.g., 2-3 months of age) and continued for several months to assess preventative effects, or in symptomatic mice (e.g., 6-8 months of age) to evaluate therapeutic effects.

4.1. Immunohistochemistry

Objective: To visualize and quantify Aβ plaques, neuroinflammation, and synaptic markers in the brains of treated mice.

Materials:

  • Mouse brain sections (fixed and paraffin-embedded or frozen)

  • Primary antibodies: anti-Aβ (e.g., 4G8), anti-Iba1 (microglia), anti-GFAP (astrocytes), anti-synaptophysin (synaptic marker)

  • Biotinylated secondary antibodies and ABC reagent, or fluorescently labeled secondary antibodies

  • DAB substrate or mounting medium with DAPI

Procedure:

  • Prepare brain sections from perfused and fixed mouse brains.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites.

  • Incubate sections with the primary antibody overnight.

  • Wash and incubate with the appropriate secondary antibody.

  • For chromogenic detection, incubate with ABC reagent and then with DAB substrate. For immunofluorescence, mount with a coverslip using a mounting medium containing DAPI.

  • Image the sections using a microscope and quantify the immunoreactive area or cell number using image analysis software.

4.2. Assessment of Synaptic Plasticity (Electrophysiology)

Objective: To determine if this compound can rescue synaptic deficits in 5xFAD mice.

Method: Long-term potentiation (LTP) recordings from acute hippocampal slices.

Procedure:

  • Prepare acute hippocampal slices (300-400 µm) from treated and control 5xFAD mice.[14][15]

  • Allow slices to recover in artificial cerebrospinal fluid (aCSF).

  • Place a slice in a recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Record baseline field excitatory postsynaptic potentials (fEPSPs).

  • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

  • Record fEPSPs for at least 60 minutes post-induction.

  • Analyze the degree of potentiation by comparing the fEPSP slope after LTP induction to the baseline.

Expected Outcomes and Data Interpretation

Based on the known functions of DAPK1, treatment with this compound is expected to yield the following results in AD models:

  • Reduced Tau Hyperphosphorylation: Western blot analysis should show a decrease in the levels of phosphorylated tau at various AD-related epitopes in this compound-treated cells and animals.

  • Decreased Aβ Production: ELISA or Western blot analysis is expected to reveal a reduction in the levels of Aβ40 and Aβ42 in the conditioned media of treated cells and in the brain homogenates of treated mice.

  • Neuroprotection: Cell viability assays should demonstrate that this compound protects neurons from Aβ-induced cell death, and this should be accompanied by a reduction in caspase-3 activity.

  • Improved Synaptic Function: Electrophysiological recordings are anticipated to show a rescue of LTP deficits in hippocampal slices from this compound-treated 5xFAD mice.

  • Reduced Neuropathology in Vivo: Immunohistochemical analysis of brain sections from treated 5xFAD mice is expected to show a decrease in Aβ plaque burden, reduced microgliosis and astrogliosis, and preservation of synaptic markers.

Workflow Diagram

TC_Dapk6_Research_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (5xFAD Mice) KinaseAssay DAPK1 Kinase Assay (this compound IC50) CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) AbetaTreatment Aβ Oligomer Treatment CellCulture->AbetaTreatment Treatment This compound Treatment CellCulture->Treatment Transition to In Vivo ViabilityAssay Cell Viability Assays (MTT, LDH) AbetaTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assays (Caspase-3) AbetaTreatment->ApoptosisAssay WB_invitro Western Blot (p-Tau, Aβ) AbetaTreatment->WB_invitro Behavior Behavioral Testing Treatment->Behavior BrainCollection Brain Tissue Collection Behavior->BrainCollection IHC Immunohistochemistry (Aβ plaques, Gliosis, Synapses) BrainCollection->IHC WB_invivo Western Blot (p-Tau, Aβ) BrainCollection->WB_invivo Electrophysiology Electrophysiology (Synaptic Plasticity - LTP) BrainCollection->Electrophysiology Start Start Research Start->KinaseAssay Characterize Inhibitor Start->CellCulture Cellular Models

Experimental workflow for evaluating this compound in AD models.

By following these protocols and utilizing this compound, researchers can further elucidate the role of DAPK1 in Alzheimer's disease and evaluate the therapeutic potential of its inhibition.

References

Application Notes and Protocols: Western Blot Analysis of DAPK1 Inhibition by TC-DAPK 6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a critical role in multiple cellular processes, including apoptosis, autophagy, and inflammation.[1] Its involvement in various signaling pathways has made it a significant target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. TC-DAPK 6 is a potent, ATP-competitive, and highly selective inhibitor of DAPK1.[2][3][4] This document provides a detailed protocol for assessing the inhibitory effect of this compound on DAPK1 activity in a cellular context using Western blotting.

Quantitative Data Summary

This compound has been demonstrated to be a highly effective inhibitor of DAPK1. The following table summarizes its in vitro inhibitory activity.

CompoundTargetIC50 (nM)Assay Conditions
This compoundDAPK16910 µM ATP
This compoundDAPK322510 µM ATP

DAPK1 Signaling Pathway

DAPK1 is a key regulator of apoptosis and autophagy. Upon activation by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand, DAPK1 can initiate cell death through multiple downstream pathways. One critical pathway involves the phosphorylation of Beclin-1, a key protein in the autophagy process. DAPK1-mediated phosphorylation of Beclin-1 on Threonine 119 (Thr119) promotes its dissociation from the inhibitory complex with Bcl-2 or Bcl-XL, thereby inducing autophagy.[5][6][7][8][9] Another important substrate of DAPK1 is the myosin light chain (MLC), where phosphorylation can lead to changes in cell morphology and apoptosis.[10][11]

DAPK1_Signaling_Pathway Stimuli Apoptotic/Autophagic Stimuli (e.g., IFN-γ, TNF-α) DAPK1 DAPK1 Stimuli->DAPK1 Activates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates MLC Myosin Light Chain (MLC) DAPK1->MLC Phosphorylates TC_DAPK6 This compound TC_DAPK6->DAPK1 Inhibits pBeclin1 p-Beclin-1 (Thr119) Beclin1->pBeclin1 Bcl2_BclXL Bcl-2 / Bcl-XL Bcl2_BclXL->Beclin1 Inhibits Autophagy Autophagy pMLC p-MLC MLC->pMLC Apoptosis Apoptosis pBeclin1->Bcl2_BclXL Dissociation pBeclin1->Autophagy Induces pMLC->Apoptosis Contributes to

Caption: DAPK1 Signaling Pathway and Inhibition by this compound

Experimental Protocols

Cell Culture and Treatment

A suitable cell line for studying DAPK1 inhibition is the human breast cancer cell line MDA-MB-231, which has been used in DAPK1 studies.[12][13]

  • Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A final concentration of 1 µM can be used as a starting point for inhibition studies.[12]

  • Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO). Incubate the cells for a predetermined time. A short incubation period, such as 30 minutes to 2 hours, is recommended to observe effects on protein phosphorylation.[4]

Western Blot Protocol

This protocol details the steps for assessing the levels of total DAPK1 and phosphorylated Beclin-1 (Thr119) as a marker of DAPK1 kinase activity.

1. Cell Lysis

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. Sample Preparation

  • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

4. SDS-PAGE

  • Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S solution to visualize protein bands and confirm successful transfer.

  • Destain the membrane with several washes of TBST (Tris-buffered saline with 0.1% Tween-20).

6. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. The following primary antibodies and dilutions are recommended:

    • Rabbit anti-DAPK1 antibody (for total DAPK1): 1:1000 dilution in 5% BSA in TBST.[14]

    • Rabbit anti-phospho-Beclin-1 (Thr119) antibody: Use at the manufacturer's recommended dilution in 5% BSA in TBST.

    • Mouse or Rabbit anti-β-actin antibody (loading control): 1:5000 dilution in 5% non-fat dry milk in TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

8. Data Analysis

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phospho-Beclin-1 and total DAPK1 bands to the corresponding β-actin band to correct for loading differences.

  • Compare the levels of phosphorylated Beclin-1 in this compound-treated samples to the vehicle-treated control to determine the extent of DAPK1 inhibition.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for analyzing DAPK1 inhibition.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-DAPK1, anti-p-Beclin-1, anti-β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Workflow for DAPK1 Inhibition Analysis

References

Troubleshooting & Optimization

TC-Dapk 6 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with TC-DAPK6, a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and DAPK3.[1][2][3] This guide focuses on addressing the common solubility challenges encountered when using this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is TC-DAPK6 and what is its primary mechanism of action?

TC-DAPK6 is a potent, ATP-competitive small molecule inhibitor of DAPK1 and DAPK3, with IC50 values of 69 nM and 225 nM, respectively.[2][3][4] It exhibits high selectivity for DAPK1 over a wide range of other kinases.[1] Its primary function is to block the catalytic activity of DAPK1 and DAPK3, which are serine/threonine kinases involved in programmed cell death pathways.[3][5]

Q2: I'm having trouble dissolving TC-DAPK6. What is the recommended solvent?

TC-DAPK6 is soluble in dimethyl sulfoxide (DMSO).[1][2][5][6] It is practically insoluble in water and ethanol.[2] For optimal results, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2][4]

Q3: My TC-DAPK6 is not dissolving in DMSO, or it is precipitating out of solution. What should I do?

If you are experiencing issues with dissolving TC-DAPK6 in DMSO, consider the following troubleshooting steps:

  • Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly impact solubility.[2][4]

  • Warming and Sonication: Gently warming the solution and using an ultrasonic bath can aid in dissolution.[4][6]

  • Check for Concentration Limits: Do not exceed the maximum recommended concentration in DMSO. While some suppliers state solubility up to 50 mM, it is advisable to prepare a stock solution at a concentration that remains stable, such as 10 mM.[1][4]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to product inactivation and precipitation.[4][6]

Q4: Can I use TC-DAPK6 in aqueous buffers for my cell-based assays?

Directly dissolving TC-DAPK6 in aqueous buffers is not recommended due to its poor water solubility.[2] To prepare working solutions for cell-based assays, a common method is to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay buffer or cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Solubility Data

The following table summarizes the solubility information for TC-DAPK6 from various suppliers.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO18.67 mg/mL[4]67.57 mM[4]Requires ultrasonic and warming. Use fresh DMSO.
DMSO13.81 mg/mL50 mM[1]
DMSO3 mg/mL[2]10.85 mM[2]Use fresh DMSO.
WaterInsoluble[2]-
EthanolInsoluble[2]-

Experimental Protocols

Protocol 1: Preparation of a 10 mM TC-DAPK6 Stock Solution in DMSO

Materials:

  • TC-DAPK6 powder (MW: 276.29 g/mol )[1][2]

  • Anhydrous, high-purity DMSO[2][4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out the desired amount of TC-DAPK6 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of TC-DAPK6.

  • Add the appropriate volume of fresh DMSO to the TC-DAPK6 powder in a sterile microcentrifuge tube.

  • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[6]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is recommended.[4]

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Studies

For in vivo experiments, a suspension or a solution with co-solvents is often required. The following is an example protocol for preparing a formulation for oral or intraperitoneal injection.

Materials:

  • 20 mg/mL TC-DAPK6 in DMSO (clear stock solution)

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline

  • Sterile tubes

Procedure:

  • Prepare a clear 20 mg/mL stock solution of TC-DAPK6 in DMSO as described in Protocol 1.

  • In a separate sterile tube, prepare the required volume of 20% SBE-β-CD in saline.

  • To prepare a 2 mg/mL working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.[4][7]

  • Mix the solution thoroughly until it is homogeneous. This will result in a suspended solution.

  • It is recommended to prepare this working solution fresh on the day of use.

Visual Guides

DAPK1 Signaling Pathway Inhibition by TC-DAPK6

DAPK1_Inhibition cluster_upstream Upstream Signals cluster_dapk1 DAPK1 Activation cluster_downstream Downstream Effects Ca2+/Calmodulin Ca2+/Calmodulin DAPK1_inactive DAPK1 (Inactive) Ca2+/Calmodulin->DAPK1_inactive Activates DAPK1_active DAPK1 (Active) DAPK1_inactive->DAPK1_active Conformational Change Apoptosis Apoptosis DAPK1_active->Apoptosis Promotes Autophagy Autophagy DAPK1_active->Autophagy Promotes TC_DAPK6 TC-DAPK6 TC_DAPK6->DAPK1_active Inhibits

Caption: Inhibition of the DAPK1 signaling pathway by TC-DAPK6.

Troubleshooting Workflow for TC-DAPK6 Solubility Issues

Solubility_Troubleshooting Start Start: Dissolving TC-DAPK6 Check_Solvent Is the solvent fresh, anhydrous DMSO? Start->Check_Solvent Use_Fresh_DMSO Action: Use a new, unopened bottle of high-purity DMSO. Check_Solvent->Use_Fresh_DMSO No Check_Concentration Is the concentration within the recommended range (e.g., ≤ 10 mM)? Check_Solvent->Check_Concentration Yes Use_Fresh_DMSO->Check_Solvent Failure Issue Persists: Contact technical support for further assistance. Use_Fresh_DMSO->Failure Still not dissolved Reduce_Concentration Action: Prepare a more dilute stock solution. Check_Concentration->Reduce_Concentration No Apply_Energy Have you tried warming (37°C) and sonication? Check_Concentration->Apply_Energy Yes Reduce_Concentration->Check_Concentration Reduce_Concentration->Failure Still not dissolved Perform_Energy_Steps Action: Gently warm the solution and use an ultrasonic bath. Apply_Energy->Perform_Energy_Steps No Success Result: TC-DAPK6 is fully dissolved. Apply_Energy->Success Yes Perform_Energy_Steps->Apply_Energy Perform_Energy_Steps->Failure Still not dissolved

Caption: A logical workflow for troubleshooting TC-DAPK6 solubility.

References

How to prevent TC-Dapk 6 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of TC-Dapk 6 in cell culture media. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

This compound, like many small molecule inhibitors, has very different solubility properties in organic solvents versus aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol[1]. Cell culture media is primarily aqueous. When you add a concentrated DMSO stock solution of this compound to your media, the DMSO is rapidly diluted, creating an aqueous environment where the compound is no longer soluble, causing it to precipitate out of the solution[2][3].

Q2: What is the best way to prepare and store this compound stock solutions?

The recommended solvent for this compound is DMSO[1][4][5][6]. For optimal results, it is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly decrease the solubility of the compound[1][2][4].

Storage Recommendations:

  • Stock Solutions (-80°C): Store aliquots for up to 6 months.

  • Stock Solutions (-20°C): Store aliquots for up to 1 month[4][7].

  • Solid Compound (+4°C or -20°C): Store the solid form as recommended by the supplier[8].

Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution[7].

Quantitative Data: Solubility Profile

The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes reported solubility data. Warming and sonication may be required to achieve maximum solubility in DMSO[4][6].

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO~10.85 mM3 mg/mLUse fresh, anhydrous DMSO[1].
DMSO~67.57 mM18.67 mg/mLMay require ultrasonic and warming[4][6].
DMSO~50 mM13.81 mg/mL-
WaterInsolubleInsoluble-
EthanolInsolubleInsoluble-

Troubleshooting Guide: Preventing Precipitation

Precipitation can be minimized by carefully controlling the dilution process. The key is to avoid a sudden change in the solvent environment.

Experimental Protocol: Step-wise Dilution into Media

This protocol outlines the recommended method for diluting a this compound DMSO stock into aqueous cell culture media.

  • Prepare High-Concentration Stock: Dissolve this compound in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Pre-warm Media: Warm your cell culture media to the desired experimental temperature (typically 37°C). Most substances have increased solubility at higher temperatures[9].

  • Perform Intermediate Dilution (Optional but Recommended): If your final concentration is very low, first make an intermediate dilution of your stock in fresh DMSO[2]. This reduces the concentration gradient when adding to the media.

  • Final Dilution: While gently swirling or vortexing the pre-warmed media, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that can trigger precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is non-toxic to your cells. For most cell lines, this is typically ≤0.1%[2]. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Visual Inspection: After dilution, visually inspect the media for any signs of precipitation (cloudiness, particles). If precipitation is observed, the final concentration may be above the solubility limit in your specific media.

Advanced Troubleshooting: Surfactant-Assisted Solubilization

For particularly persistent precipitation issues, the use of a biocompatible surfactant may be considered. This approach requires careful validation to ensure the surfactant does not interfere with the experimental model.

  • Select a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are sometimes used to improve compound solubility in aqueous solutions.

  • Validate Surfactant Effects: Before use in an experiment, test the effects of the surfactant alone on your cells to determine a non-toxic concentration.

  • Modified Dilution: Add the validated concentration of the surfactant to your cell culture media before adding the this compound stock solution. Alternatively, explore protocols that use excipients like PEG300 and Tween80 for dilution, though these are more common for in vivo preparations and must be validated for cell culture[1].

Visual Guides

This compound Mechanism of Action

Death-associated protein kinase 1 (DAPK1) is a serine/threonine kinase that acts as a key regulator in several cellular pathways, including apoptosis and autophagy[8][10]. This compound is a potent and selective ATP-competitive inhibitor of DAPK1.

DAPK1_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Outcome cluster_3 Inhibitory Action Cellular Stress Cellular Stress DAPK1 DAPK1 Cellular Stress->DAPK1 Activates Downstream Effectors Downstream Effectors DAPK1->Downstream Effectors Phosphorylates Apoptosis / Autophagy Apoptosis / Autophagy Downstream Effectors->Apoptosis / Autophagy Promotes This compound This compound This compound->DAPK1 Inhibits

Caption: Simplified DAPK1 signaling pathway and the inhibitory action of this compound.

Recommended Experimental Workflow

Following a structured workflow is key to preventing the precipitation of this compound during the preparation of the final working solution.

Workflow start Start stock 1. High-Concentration Stock in Anhydrous DMSO start->stock media 2. Pre-warm Cell Culture Media (37°C) start->media add 3. Add Stock to Media (Drop-wise while mixing) stock->add media->add final 4. Final Working Solution (DMSO ≤0.1%) add->final end Ready for Experiment final->end

Caption: Recommended workflow for preparing this compound working solutions.

References

TC-Dapk 6 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability in solution and proper storage conditions for TC-Dapk 6. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound as a solid powder should be stored at -20°C for long-term stability, with some suppliers indicating storage at +4°C is also acceptable.[1][2][3][4] For maximal shelf life, which can be up to three years, -20°C is the recommended temperature.[5][6]

Q2: What is the best solvent for dissolving this compound?

A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][5] It is soluble up to 50 mM in DMSO.[1] Some suppliers note that solubility in acetonitrile is very low.[3] For optimal results, it is advised to use fresh, high-purity DMSO, as moisture can reduce the solubility of the compound.[5]

Q3: How should I prepare and store stock solutions of this compound?

A: It is recommended to prepare a concentrated stock solution in DMSO. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[5][6]

Q4: How stable is this compound in aqueous solutions or cell culture media?

A: There is limited published data on the quantitative stability of this compound in aqueous solutions or cell culture media. It is generally recommended to prepare working dilutions from the DMSO stock solution immediately before use.[5] Long-term storage of this compound in aqueous buffers is not recommended due to the potential for hydrolysis and degradation.

Q5: I see precipitation in my stock solution after thawing. What should I do?

A: If you observe precipitation after thawing your DMSO stock solution, gently warm the vial and vortex or sonicate until the solid is fully redissolved.[6][7] To prevent this, ensure you are using a sufficiently low concentration for your stock solution and that the DMSO is of high quality.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Prepare fresh working solutions from a properly stored, single-use aliquot of the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate concentration of the stock solution.Verify the molecular weight of the specific batch of this compound you are using, as it can vary slightly.[4] Use a calibrated balance for weighing the powder.
Low or no activity of the compound The compound has degraded.Purchase a new vial of this compound and follow the recommended storage and handling procedures strictly.
The compound is not soluble in the experimental buffer.While this compound is soluble in DMSO, its solubility in aqueous buffers is low. Ensure the final concentration of DMSO in your assay is sufficient to keep the compound in solution but does not affect the biological system.
Precipitation in working solution The concentration of this compound is too high for the aqueous buffer.Lower the final concentration of this compound in your working solution. You may also need to optimize the percentage of DMSO in the final solution.

Quantitative Data Summary

Storage Conditions

Form Temperature Duration Reference
Solid (Powder)+4°CShort-term[1][4]
Solid (Powder)-20°CUp to 3 years[2][3][5][6]
Stock Solution (in DMSO)-20°CUp to 1 month[5][6]
Stock Solution (in DMSO)-80°CUp to 1 year[5]

Solubility

Solvent Concentration Reference
DMSOUp to 50 mM[1]
DMSO18.67 mg/mL (~67.6 mM)[6][7]
DMSO3 mg/mL (~10.85 mM)[5]
AcetonitrileSlightly soluble (0.1-1 mg/ml)[3]
WaterInsoluble[5]
EthanolInsoluble[5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out 2.76 mg of this compound powder (Molecular Weight: 276.29 g/mol ).

  • Dissolving in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Ensuring Complete Dissolution: Vortex the solution and gently warm if necessary until all the solid has dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Visualizations

DAPK1 Signaling Pathway

This compound is a potent inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis and autophagy.[5] The following diagram illustrates the central role of DAPK1 in these processes.

DAPK1_Signaling_Pathway Stress_Signals Stress Signals (e.g., IFN-γ, TNF-α, ER Stress) CaM Ca2+/Calmodulin Stress_Signals->CaM DAPK1_inactive Inactive DAPK1 CaM->DAPK1_inactive Activates DAPK1_active Active DAPK1 DAPK1_inactive->DAPK1_active p53 p53 DAPK1_active->p53 Phosphorylates Beclin1 Beclin-1 DAPK1_active->Beclin1 Phosphorylates NMDA_Receptor NMDA Receptor (GluN2B subunit) DAPK1_active->NMDA_Receptor Phosphorylates TC_Dapk6 This compound TC_Dapk6->DAPK1_active Inhibits Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Neuronal_Death Neuronal Death NMDA_Receptor->Neuronal_Death

Caption: DAPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Compound Stability

The following workflow outlines a general procedure for determining the stability of this compound in a specific experimental buffer.

Stability_Workflow Start Prepare fresh working solution of this compound in experimental buffer Incubate Incubate at desired temperature(s) (e.g., 4°C, RT, 37°C) Start->Incubate Time_points Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24h) Incubate->Time_points Analysis Analyze compound integrity (e.g., HPLC, LC-MS) Time_points->Analysis Data Determine degradation rate and half-life Analysis->Data

Caption: Workflow for determining the stability of this compound in solution.

References

Potential off-target effects of TC-Dapk 6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential off-target effects of TC-Dapk 6, a potent inhibitor of Death-Associated Protein Kinase (DAPK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive inhibitor of Death-Associated Protein Kinase (DAPK).[1][2][3][4] Its primary targets are DAPK1 and DAPK3, which are serine/threonine kinases involved in various forms of programmed cell death, including apoptosis and autophagy.[2][5][6]

Q2: What are the known off-target effects of this compound?

A2: this compound is a highly selective inhibitor.[1][2] It has been shown to inhibit p70S6K at concentrations between 1 µM and 10 µM.[1] However, it exhibited minimal or no activity against a panel of 48 other kinases at concentrations up to 10 µM.[2]

Q3: How can I assess the potential off-target effects of this compound in my specific experimental model?

A3: To assess off-target effects in your model, it is recommended to perform a kinase selectivity profile. This can be done by screening this compound against a broad panel of kinases.[7][8] Additionally, cellular assays should be conducted to observe phenotypic changes that are independent of DAPK1/3 inhibition.

Q4: What are the recommended working concentrations for this compound?

A4: The in vitro IC50 values for this compound are 69 nM for DAPK1 and 225 nM for DAPK3 when assayed with 10 µM ATP.[1][3][4] For cell-based assays, the optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the effective concentration for your specific experiment.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO up to 50 mM.[3] It is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[1][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Phenotype Observed The observed effect may be due to a known or unknown off-target activity of this compound.Perform a kinase screen to identify other kinases inhibited by this compound at the concentration used. Use a structurally different DAPK inhibitor as a control to see if the phenotype is reproducible.
Inconsistent Results Between Experiments Variability in compound concentration, cell passage number, or experimental conditions.Ensure consistent preparation and storage of this compound. Use cells within a defined passage number range. Standardize all experimental parameters.
Lack of Inhibitory Effect The concentration of this compound is too low, or the ATP concentration in the assay is high, leading to competition.Perform a dose-response experiment to determine the optimal inhibitor concentration. Be aware that the IC50 value is dependent on the ATP concentration.[1][4]
Cell Toxicity High concentrations of this compound or the DMSO solvent may be toxic to cells.Determine the maximum tolerated concentration of both this compound and DMSO in your cell line using a viability assay.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)ATP Concentration (µM)
DAPK169[1][3][4]10
DAPK3225[1][3][4]10
p70S6K>1000 and <10000[1]Not Specified

Table 2: Selectivity Profile of this compound

Kinase PanelNumber of Kinases TestedConcentration of this compound (µM)Result
Various Kinases4810Much reduced or no activity[2]
AblNot Specified>10IC50 > 10 µM
AMPKNot Specified>10IC50 > 10 µM
Chk1Not Specified>10IC50 > 10 µM
MetNot Specified>10IC50 > 10 µM
SrcNot Specified>10IC50 > 10 µM

Experimental Protocols

Kinase Assay for IC50 Determination

This protocol is a generalized procedure based on the methods used in the characterization of this compound.[1][9]

  • Reaction Setup: Prepare a reaction mixture containing 1 µM peptide substrate, 10 µM ATP, 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35, and 0.5% DMSO.

  • Enzyme Addition: Add human recombinant DAPK1 (final concentration 2.6 µg/mL) or DAPK3 (final concentration 1.5 µg/mL) to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Incubation: Incubate the reaction at the appropriate temperature and for a sufficient duration to allow for kinase activity.

  • Detection: Use a suitable detection method, such as the Z'-LYTE Kinase Assay Kit, to measure kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of this compound, a broader screening approach is necessary.

  • Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a large panel of kinases (e.g., Eurofins, Reaction Biology).

  • Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM) for screening.

  • Data Interpretation: The service will provide data on the percentage of inhibition for each kinase in the panel. Significant inhibition of any kinase other than DAPK1 and DAPK3 would indicate a potential off-target effect.

Visualizations

DAPK_Signaling_Pathway Extracellular_Stress Extracellular Stress (e.g., IFN-γ, TNF-α) CaM Ca2+/Calmodulin Extracellular_Stress->CaM DAPK1 DAPK1 CaM->DAPK1 Autophosphorylation Autophosphorylation DAPK1->Autophosphorylation Myosin_II Myosin II Light Chain DAPK1->Myosin_II Beclin1 Beclin-1 DAPK1->Beclin1 p53 p53 DAPK1->p53 TC_Dapk6 This compound TC_Dapk6->DAPK1 Membrane_Blebbing Membrane Blebbing Myosin_II->Membrane_Blebbing Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis p53->Apoptosis

Caption: DAPK1 Signaling Pathway and Inhibition by this compound.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype Kinase_Screen Perform Broad Kinase Selectivity Screen Start->Kinase_Screen Analyze_Hits Analyze Potential Off-Target Hits Kinase_Screen->Analyze_Hits Validate_Hits Validate Hits with Orthogonal Assays Analyze_Hits->Validate_Hits Hits Identified No_Hits No Significant Off-Target Hits Analyze_Hits->No_Hits No Hits Cellular_Assay Cellular Phenotyping with Alternative Inhibitors Validate_Hits->Cellular_Assay Conclusion Conclusion: Differentiate On- vs. Off-Target Effects Cellular_Assay->Conclusion No_Hits->Conclusion

Caption: Experimental Workflow for Identifying Off-Target Effects.

References

Technical Support Center: Optimizing TC-Dapk 6 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DAPK inhibitor, TC-Dapk 6, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive, and highly selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and DAPK3.[1] It functions by binding to the ATP pocket of these kinases, preventing their catalytic activity. DAPK family proteins are serine/threonine kinases involved in various cellular processes, including apoptosis, autophagy, and inflammation. Inhibition of DAPK1 is being investigated for its therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer.

Q2: What are the recommended starting doses for this compound in in vivo studies?

A2: Based on available preclinical data, starting doses for this compound in mice can range from 2 mg/kg to 10 mg/kg. A pharmacokinetic study in mice investigated doses of 2 mg/kg and 10 mg/kg, providing data on plasma and brain concentrations.[2] Another study on a different DAPK1 inhibitor used a dose of 10 mg/kg in a mouse model of epilepsy. The optimal dose will depend on the specific animal model, the route of administration, and the therapeutic indication being studied. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.

Q3: How should I formulate this compound for in vivo administration?

A3: The formulation of this compound depends on the intended route of administration. Due to its hydrophobicity, careful preparation is required.[2]

  • For Intraperitoneal (IP) Injection: A common formulation involves dissolving this compound in a vehicle such as 10% DMSO and 90% (20% SBE-β-CD in Saline). This can yield a suspended solution suitable for IP injection.[1]

  • For Oral Administration: A homogeneous suspension can be prepared using vehicles like CMC-Na.[3]

It is crucial to ensure the final solution is well-mixed and, if necessary, warmed or sonicated to aid dissolution. Always prepare fresh solutions for in vivo experiments.

Q4: What is the known signaling pathway of DAPK1?

A4: DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in cell death and autophagy. It can be activated by various stimuli, including interferon-gamma, TNF-alpha, and Fas ligand. Once activated, DAPK1 can phosphorylate various downstream targets, leading to apoptosis or autophagy.

DAPK1_Signaling_Pathway Stimuli Pro-apoptotic Stimuli (e.g., IFN-γ, TNF-α, FasL) DAPK1_inactive Inactive DAPK1 Stimuli->DAPK1_inactive DAPK1_active Active DAPK1 DAPK1_inactive->DAPK1_active Activation CaM Ca2+/Calmodulin CaM->DAPK1_active Autophosphorylation Autophosphorylation (Ser308) DAPK1_active->Autophosphorylation BIM BIM DAPK1_active->BIM Beclin1 Beclin 1 DAPK1_active->Beclin1 MyosinII Myosin II Light Chain DAPK1_active->MyosinII Apoptosis Apoptosis BIM->Apoptosis Autophagy Autophagy Beclin1->Autophagy Membrane_Blebbing Membrane Blebbing MyosinII->Membrane_Blebbing

DAPK1 Signaling Pathway

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor solubility of this compound Improper solvent or formulation.Use recommended solvents like DMSO for stock solutions. For in vivo formulations, consider co-solvents such as PEG300, Tween 80, or SBE-β-CD.[1] Gentle warming and sonication can aid dissolution. Always prepare fresh solutions.
Lack of efficacy in vivo Suboptimal dosage.The effective dose can vary between animal models. A dose-response study is recommended. Start with doses reported in the literature (e.g., 2-10 mg/kg in mice) and adjust as necessary.[2]
Poor bioavailability.The route of administration can significantly impact bioavailability. Consider the pharmacokinetic properties of this compound. Intraperitoneal or intravenous administration may provide more consistent exposure compared to oral dosing.
Rapid metabolism.Pharmacokinetic studies in mice have shown that this compound has a short half-life and is rapidly cleared.[2] Consider more frequent dosing or a different administration route to maintain therapeutic concentrations.
Observed toxicity or adverse effects Dose is too high.Reduce the dosage. Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
Vehicle-related toxicity.Ensure the vehicle used for formulation is well-tolerated by the animals at the administered volume. Run a vehicle-only control group to assess any potential side effects of the formulation itself.

Quantitative Data Summary

ParameterValueSpeciesAdministrationSource
IC50 (DAPK1) 69 nM-In vitro[1]
IC50 (DAPK3) 225 nM-In vitro[1]
In Vivo Dosage Range 2 - 10 mg/kgMouseIntraperitoneal[2]
Plasma Concentration (10 mg/kg) Peak at 30 minMouseIntraperitoneal[2]
Brain Concentration (10 mg/kg) Peak at 30 minMouseIntraperitoneal[2]
Clearance Rapid, undetectable after 8 hoursMouseIntraperitoneal[2]

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol (Mouse Model)

This protocol is a general guideline based on a published study.[2]

  • Animal Model: C57BL/6 mice.

  • This compound Preparation: Prepare a formulation of this compound suitable for intraperitoneal injection (e.g., in 10% DMSO and 90% saline).

  • Dosing: Administer this compound via intraperitoneal injection at doses of 2 mg/kg and 10 mg/kg.

  • Sample Collection: Collect blood and brain tissue samples at various time points post-injection (e.g., 0.5, 1, 2, 4, 8 hours).

  • Sample Processing: Process blood samples to obtain plasma. Homogenize brain tissue.

  • Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life.

Experimental_Workflow Animal_Prep Animal Preparation (C57BL/6 Mice) Dosing Dosing (2 or 10 mg/kg IP) Animal_Prep->Dosing Formulation This compound Formulation (e.g., for IP injection) Formulation->Dosing Sampling Sample Collection (Blood & Brain at time points) Dosing->Sampling Processing Sample Processing (Plasma separation, Brain homogenization) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

In Vitro Kinase Assay Protocol

This protocol is based on information from commercial suppliers.[1]

  • Reaction Mixture: Prepare a reaction mixture containing 1 µM peptide substrate, 10 µM ATP, 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Brij-35, and 0.5% DMSO.

  • Enzyme: Add recombinant human DAPK1 to a final concentration of 2.6 µg/mL.

  • Inhibitor: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at a specified temperature and time to allow for the kinase reaction to proceed.

  • Detection: Use a suitable kinase assay kit (e.g., Z'-LYTE) to measure the extent of peptide phosphorylation.

  • Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Logical_Relationship Start Start In Vivo Experiment Dose_Selection Select Initial Dose (e.g., 2-10 mg/kg) Start->Dose_Selection Formulation Prepare Formulation Dose_Selection->Formulation Administration Administer to Animals Formulation->Administration Monitoring Monitor for Efficacy & Toxicity Administration->Monitoring Efficacy_Check Is Efficacy Observed? Monitoring->Efficacy_Check Toxicity_Check Is Toxicity Observed? Efficacy_Check->Toxicity_Check Yes Increase_Dose Increase Dose Efficacy_Check->Increase_Dose No Decrease_Dose Decrease Dose Toxicity_Check->Decrease_Dose Yes Optimal_Dose Optimal Dose Achieved Toxicity_Check->Optimal_Dose No Increase_Dose->Formulation Decrease_Dose->Formulation

Logical Workflow for In Vivo Dose Optimization

References

Troubleshooting inconsistent results with TC-Dapk 6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-Dapk 6. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors. As an ATP-competitive inhibitor, its apparent potency is highly dependent on the concentration of ATP in your kinase assay.[1][2] Variations in ATP concentration between experiments will lead to shifts in the IC50 value.[1] Ensure you are using a consistent and accurately determined ATP concentration in all assays. Additionally, the quality and handling of both the inhibitor and the solvent are critical.

Q2: I'm having trouble dissolving this compound. What is the recommended procedure?

This compound is soluble in dimethyl sulfoxide (DMSO).[3][4][5] For optimal dissolution, it is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can reduce solubility.[6] Some protocols may require ultrasonic warming to achieve complete dissolution. We recommend preparing a concentrated stock solution (e.g., 10 mM) in high-quality DMSO and then diluting it further in your assay buffer.

Q3: How should I store my this compound stock solution to ensure its stability?

To maintain the stability of your this compound stock solution, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and affect its potency.[1][7]

Q4: I am observing unexpected off-target effects in my cellular assays. Is this compound completely selective?

While this compound is a highly selective inhibitor of DAPK1 and DAPK3, it can exhibit off-target activity at higher concentrations.[3][4][5] It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. If off-target effects are suspected, consider using a structurally unrelated DAPK inhibitor as a control to confirm that the observed phenotype is due to DAPK inhibition.

Q5: What is the role of DAPK6, and does this compound inhibit it?

The name "this compound" can be misleading. Currently, the primary and well-characterized targets of this compound are DAPK1 and DAPK3.[3][4][5][6][8][9] There is limited specific information available in the scientific literature regarding the function, substrates, and signaling pathway of DAPK6. Therefore, any activity of this compound against DAPK6 is not well-established. Researchers should focus on its effects on DAPK1 and DAPK3.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Variable Kinase Inhibition Inconsistent ATP concentration in the assay buffer.Accurately measure and maintain a consistent ATP concentration across all experiments. Consider determining the Km of your kinase for ATP and using a concentration at or near the Km.[2]
Degradation of this compound due to improper storage.Aliquot stock solutions into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[1][7]
Poor quality or hydrated DMSO used for solubilization.Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[6]
Low Potency/Higher than Expected IC50 Inaccurate concentration of the this compound stock solution.Verify the concentration of your stock solution using a reliable method. Ensure complete dissolution of the compound.
High concentration of ATP in the assay.As an ATP-competitive inhibitor, higher ATP concentrations will lead to a higher apparent IC50. If possible, lower the ATP concentration in your assay.[1][2]
Inactive enzyme.Confirm the activity of your recombinant DAPK1 or DAPK3 enzyme using a known substrate and positive control inhibitor.
Precipitation of Compound in Assay The final concentration of DMSO in the assay is too low to maintain solubility.Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can also affect enzyme activity.[10][11][12]
The compound is precipitating out of the aqueous assay buffer.After diluting the DMSO stock solution into the aqueous buffer, ensure thorough mixing and inspect for any visible precipitation.
Inconsistent Cellular Effects Off-target effects at the concentration used.Perform a dose-response curve to identify the optimal concentration with minimal off-target effects. Use a secondary, structurally different DAPK inhibitor to validate the observed phenotype.
Cell line-dependent differences in DAPK expression or pathway activity.Characterize the expression levels of DAPK1 and DAPK3 in your cell line of interest.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Assay Conditions
DAPK16910 µM ATP[3][4][5][6][8][9]
DAPK322510 µM ATP[3][4][5][6][8][9]

Table 2: Recommended Handling and Storage of this compound

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOEnsures complete dissolution and prevents compound degradation.[6]
Stock Solution Concentration 1-10 mMProvides a concentrated stock for serial dilutions.
Storage Temperature -20°C (short-term) or -80°C (long-term)Maintains compound stability.[7]
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.[1][7]

Experimental Protocols

Protocol 1: In Vitro DAPK1 Kinase Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation :

    • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant human DAPK1 enzyme.

    • DAPK1 substrate (e.g., Myosin Light Chain 2).

    • ATP solution.

    • This compound serial dilutions in DMSO.

  • Assay Procedure :

    • Add 5 µL of Kinase Reaction Buffer to each well of a 384-well plate.

    • Add 2.5 µL of this compound dilution or DMSO (for control) to the wells.

    • Add 2.5 µL of DAPK1 enzyme solution to all wells.

    • Initiate the reaction by adding 5 µL of a solution containing the DAPK1 substrate and ATP. The final ATP concentration should be at or near the Km for DAPK1.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or specific antibody for the phosphorylated substrate).

  • Data Analysis :

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

DAPK_Signaling_Pathway CaM Ca2+/Calmodulin DAPK1 DAPK1 CaM->DAPK1 Activates IFNg IFN-γ IFNg->DAPK1 Induces TNFa TNF-α TNFa->DAPK1 Induces TGFb TGF-β TGFb->DAPK1 Induces Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates MLC Myosin Light Chain (MLC) DAPK1->MLC Phosphorylates p53 p53 DAPK1->p53 Activates DAPK3 DAPK3 (ZIPK) DAPK3->MLC Phosphorylates Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis MLC->Apoptosis (Membrane Blebbing) Cytoskeletal_Reorganization Cytoskeletal Reorganization MLC->Cytoskeletal_Reorganization p53->Apoptosis TCDapk6 This compound TCDapk6->DAPK1 TCDapk6->DAPK3

Caption: DAPK1 and DAPK3 signaling pathways inhibited by this compound.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, ATP, this compound) assay_setup Set up Kinase Assay (384-well plate) start->assay_setup incubation Incubate at 30°C (60 minutes) assay_setup->incubation detection Detect Kinase Activity (e.g., Luminescence) incubation->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis end End: Results analysis->end

Caption: General workflow for an in vitro kinase assay with this compound.

Troubleshooting_Logic problem Inconsistent Results? check_atp Check ATP Concentration (Consistent across assays?) problem->check_atp check_inhibitor Check Inhibitor Handling (Proper dissolution & storage?) problem->check_inhibitor check_enzyme Check Enzyme Activity (Is it active?) problem->check_enzyme check_dmso Check DMSO Quality (Anhydrous & fresh?) problem->check_dmso solution Consistent Results check_atp->solution check_inhibitor->solution check_enzyme->solution check_dmso->solution

Caption: Logical troubleshooting flow for inconsistent results with this compound.

References

Technical Support Center: The Impact of Serum on TC-Dapk 6 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of serum on TC-Dapk 6 activity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a potent, ATP-competitive, and highly selective inhibitor of Death-Associated Protein Kinase (DAPK).[1][2][3][4] It primarily targets DAPK1 and DAPK3, which are serine/threonine kinases involved in various forms of programmed cell death and autophagy.[1][2][4]

Q2: What is the role of serum in cell culture?

Serum is a critical supplement in cell culture media, providing a complex mixture of essential components for cell growth and proliferation.[5][6][7] Key functions of serum include:

  • Providing Nutrients: Supplies amino acids, vitamins, lipids, and minerals.[6]

  • Supplying Growth Factors and Hormones: Stimulates cell growth and function.[5]

  • Promoting Cell Attachment: Contains proteins like fibronectin that facilitate cell adhesion to the culture substrate.[8]

  • Acting as a Buffer: Helps to maintain a stable pH in the culture medium.[8][9]

  • Binding and Transport: Carries essential molecules into the cells.[5]

Q3: How might the presence of serum affect the activity of this compound?

While direct interactions between serum components and this compound have not been extensively documented, the complex nature of serum suggests several potential indirect effects on the inhibitor's activity:

  • Growth Factor Signaling: Growth factors in serum can activate pro-survival signaling pathways that may counteract the pro-apoptotic or autophagic effects of DAPK activity that this compound is intended to inhibit.

  • Protein Binding: this compound may bind to proteins present in the serum, such as albumin, which could reduce its effective concentration available to the cells.

  • Altered Cellular State: The nutrient-rich environment provided by serum promotes a different cellular state compared to serum-starved conditions. This can influence the basal activity of DAPK and other signaling pathways, potentially altering the observed effect of this compound.

Q4: Is serum starvation recommended before treating cells with this compound?

Serum starvation is a common technique used to synchronize cell cycles and reduce the background activity of signaling pathways stimulated by serum components.[10] The decision to serum-starve cells prior to this compound treatment depends on the experimental goals:

  • To Enhance Sensitivity: Serum starvation can induce cellular stress and activate stress-response pathways, including those involving DAPK.[11] This may create a state where the inhibitory effects of this compound are more pronounced and easier to measure.

  • To Study Specific Pathways: If the aim is to investigate the role of DAPK in a specific stress-induced pathway without the confounding influence of serum-derived growth factors, then serum starvation is advisable.

  • Potential for Off-Target Effects: It is important to note that serum starvation itself can trigger a wide range of cellular responses, including the activation of other kinases like AMPK and ATM.[10][12] Researchers should be aware of these potential confounding factors.

Troubleshooting Guides

Issue 1: Reduced or inconsistent inhibitory activity of this compound in the presence of serum.

  • Possible Cause: Growth factors in the serum may be activating pro-survival pathways that mask the effects of DAPK inhibition. The specific composition and concentration of these factors can vary between serum batches, leading to inconsistency.[8]

  • Troubleshooting Steps:

    • Reduce Serum Concentration: Titrate down the percentage of serum in your culture medium to see if the inhibitory effect of this compound becomes more apparent.

    • Use Heat-Inactivated Serum: Heat inactivation can denature certain complement proteins and growth factors, which might reduce their interference.[9]

    • Perform Experiments in Serum-Free Media: If compatible with your cell type, switch to a serum-free medium for the duration of the this compound treatment.

    • Serum Starvation Prior to Treatment: As detailed in the FAQ, serum starve the cells for a defined period (e.g., 3-24 hours) before adding this compound.

Issue 2: Increased cell death observed with this compound treatment under serum-starved conditions compared to serum-replete conditions.

  • Possible Cause: Serum starvation is a cellular stressor that can prime cells for apoptosis or autophagy.[11] DAPK is known to be involved in stress-induced cell death.[11] By inhibiting DAPK with this compound under these conditions, you may be observing a more significant impact on cell fate.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response experiment with this compound under both serum-starved and serum-replete conditions to determine the optimal concentration for your desired effect.

    • Time-Course Experiment: Analyze the kinetics of cell death at different time points after this compound treatment to understand the dynamics of the cellular response.

    • Analyze Markers of Apoptosis and Autophagy: Use techniques like western blotting for cleaved caspase-3 or LC3-II to confirm the mode of cell death being affected.

Quantitative Data

Table 1: Inhibitory Potency of this compound

Target KinaseIC₅₀ (nM)ATP Concentration (µM)
DAPK16910
DAPK322510

Data sourced from multiple suppliers and publications.[1][2][3][13][14]

Experimental Protocols

Protocol 1: In Vitro DAPK Kinase Assay

This protocol is adapted from standard kinase assay procedures and can be used to determine the inhibitory activity of this compound.[1][2]

Materials:

  • Recombinant human DAPK1 or DAPK3

  • Z'-LYTE Kinase Assay Kit (or similar) with Ser/Thr 13 peptide substrate

  • ATP

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Brij-35

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer containing 0.5% DMSO.

  • In a suitable microplate, set up the kinase reaction by adding the following components:

    • 1 mM peptide substrate

    • 10 mM ATP

    • Assay buffer

    • Diluted this compound or DMSO (for control)

  • Initiate the reaction by adding recombinant DAPK1 (final concentration ~2.6 µg/mL) or DAPK3 (final concentration ~1.5 mg/mL).

  • Incubate the reaction at the recommended temperature and time for the kinase assay kit.

  • Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by measuring fluorescence).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

DAPK_Signaling_Pathway Serum Serum Growth Factors Receptor Growth Factor Receptor Serum->Receptor Stress Cellular Stress (e.g., Serum Starvation) DAPK DAPK Stress->DAPK SurvivalPathways Pro-Survival Pathways (e.g., PI3K/Akt) Receptor->SurvivalPathways SurvivalPathways->DAPK CellSurvival Cell Survival & Proliferation SurvivalPathways->CellSurvival Apoptosis Apoptosis DAPK->Apoptosis Autophagy Autophagy DAPK->Autophagy TCDapk6 This compound TCDapk6->DAPK

Caption: Hypothetical signaling pathways showing the interplay between serum, cellular stress, and DAPK activity, and the inhibitory action of this compound.

Experimental_Workflow Start Start: Seed Cells Condition1 Condition 1: Culture in Complete Medium (with Serum) Start->Condition1 Condition2 Condition 2: Serum Starve Cells Start->Condition2 Treatment Treat with this compound (Dose-Response) Condition1->Treatment Condition2->Treatment Analysis Analysis: - Cell Viability Assay - Western Blot (Apoptosis/Autophagy markers) - DAPK Activity Assay Treatment->Analysis Conclusion Conclusion: Compare this compound efficacy under different serum conditions Analysis->Conclusion

Caption: Experimental workflow to investigate the impact of serum on this compound activity.

References

Navigating the Challenges of TC-Dapk6 Aliquot Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals frequently encounter challenges in maintaining the stability and activity of protein aliquots, a critical factor for reproducible and reliable experimental outcomes. The freeze-thaw process, a common practice in laboratories for preserving protein stocks, can paradoxically lead to significant degradation and loss of function if not managed correctly. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific issue of freeze-thaw degradation of TC-Dapk6, a potent inhibitor of Death-Associated Protein Kinase 6 (Dapk6), with a focus on preserving the integrity of the Dapk6 protein itself during experimentation.

Understanding the Instability: Why Freeze-Thaw Cycles are Detrimental

Repeated freezing and thawing of protein solutions can introduce a cascade of detrimental effects. The formation of ice crystals can physically denature proteins, altering their three-dimensional structure essential for activity. Furthermore, the process of freezing can lead to changes in solute concentration and pH within the unfrozen liquid phase, creating a harsh microenvironment that can further compromise protein stability. For sensitive enzymes like kinases, including Dapk6, maintaining a stable, active conformation is paramount for accurate experimental results.

Troubleshooting Guide: Addressing Dapk6 Aliquot Degradation

This section provides a structured approach to identifying and resolving common issues related to the degradation of Dapk6 aliquots.

ProblemPotential CauseRecommended Solution
Low or no Dapk6 kinase activity in assays Protein degradation due to multiple freeze-thaw cycles.Aliquot the Dapk6 protein into single-use volumes immediately after purification or reconstitution. Store aliquots at -80°C to minimize degradation. Avoid using an aliquot that has been thawed more than once.
Improper storage buffer composition.Use a storage buffer optimized for kinase stability. A common formulation includes 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, and 20-50% glycerol. Glycerol acts as a cryoprotectant, reducing the formation of damaging ice crystals.
Low protein concentration leading to adsorption to tube walls.Store Dapk6 at a concentration of at least 0.5 mg/mL. If a lower concentration is necessary, consider adding a carrier protein like Bovine Serum Albumin (BSA) at a final concentration of 0.1%.
Inconsistent results between experiments Variability in the number of freeze-thaw cycles for different aliquots.Strictly adhere to a single-use policy for each Dapk6 aliquot. Maintain a detailed inventory of aliquots, including the date of preparation and thaw history.
Incorrect thawing procedure.Thaw aliquots rapidly by warming them in your hand or in a room temperature water bath. Once thawed, immediately place the tube on ice to prevent thermal degradation. Avoid slow thawing on the benchtop.
Visible protein precipitation after thawing Protein aggregation caused by freeze-thaw stress.Centrifuge the thawed aliquot at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any aggregates before use. Use the supernatant for your experiment. Optimize the storage buffer with cryoprotectants like glycerol or sugars (e.g., sucrose, trehalose).
Suboptimal pH of the storage buffer.Ensure the pH of the storage buffer is stable and appropriate for Dapk6. Avoid using phosphate buffers if the protein solution will be frozen, as they can experience significant pH shifts upon freezing.

Frequently Asked Questions (FAQs)

Q1: How many times can I safely freeze-thaw my Dapk6 aliquots?

A1: It is strongly recommended to avoid any freeze-thaw cycles after the initial aliquoting and freezing. Each cycle can contribute to a loss of enzymatic activity. For critical experiments, it is best practice to use a fresh, single-use aliquot. While some robust proteins may tolerate one or two cycles with minimal loss of activity, this is highly protein-dependent and should be empirically determined if unavoidable. Studies on other kinases have shown significant activity loss after just a few cycles.

Q2: What is the optimal storage temperature for Dapk6 aliquots?

A2: For long-term storage, -80°C is ideal. This temperature significantly reduces the rate of biochemical and physical degradation processes. For short-term storage (a few days), 4°C may be acceptable, but the risk of degradation and microbial contamination increases.

Q3: Should I add a cryoprotectant to my Dapk6 storage buffer?

A3: Yes, adding a cryoprotectant is highly recommended. Glycerol at a final concentration of 20-50% is a common and effective choice. It helps to prevent the formation of large, damaging ice crystals during freezing, thereby preserving the protein's structure and function.

Q4: What are the signs of Dapk6 degradation in my experiments?

A4: The primary indicator of degradation is a decrease or complete loss of kinase activity in your assays. Other signs can include inconsistent results between experiments using different aliquots, or the appearance of visible precipitates after thawing.

Q5: Can I use TC-Dapk6 inhibitor aliquots that have been freeze-thawed multiple times?

A5: While small molecules like TC-Dapk6 are generally more stable than proteins to freeze-thaw cycles, it is still good practice to aliquot them into single-use volumes, especially when dissolved in a solvent like DMSO, which can absorb water over time and affect solubility. For optimal and reproducible results, use freshly thawed aliquots of the inhibitor for each experiment. Selleck Chemicals recommends storing stock solutions of TC-Dapk6 at -80°C for up to one year and avoiding repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Optimal Aliquoting and Storage of Recombinant Dapk6 Protein
  • Reconstitution/Buffer Exchange: If starting with lyophilized protein, reconstitute it in the recommended storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 20% glycerol) to a concentration of at least 0.5 mg/mL. If the protein is already in solution, perform a buffer exchange into the optimal storage buffer using a desalting column or dialysis.

  • Aliquoting: Immediately after reconstitution or buffer exchange, while the protein solution is on ice, dispense it into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid leaving residual protein that would need to be refrozen.

  • Flash-Freezing: Snap-freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing process minimizes the formation of large ice crystals.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Thawing: When needed for an experiment, retrieve a single aliquot and thaw it rapidly by warming the tube between your hands or in a room temperature water bath. Once thawed, immediately place the tube on ice. Do not refreeze any unused portion of the aliquot.

Protocol 2: Non-Radioactive In Vitro Dapk6 Kinase Assay

This protocol is a general guideline for a non-radioactive kinase assay using a specific antibody to detect the phosphorylated substrate.

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the following components (final concentrations):

    • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Dapk6 Substrate (e.g., Myosin Light Chain (MLC), a known DAPK1 substrate, can be tested for Dapk6)

    • ATP (at a concentration near the Km for Dapk6, if known, or 100 µM as a starting point)

  • Initiate Kinase Reaction: Add the thawed Dapk6 protein aliquot to the master mix to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes). This time may need to be optimized.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity of the phosphorylated substrate to determine the relative kinase activity of Dapk6.

Dapk6 Signaling Pathways

Dapk6, as a member of the Death-Associated Protein Kinase family, is implicated in crucial cellular processes such as apoptosis and autophagy, particularly in the context of neuronal cell death.[2][3] Understanding these pathways is essential for designing and interpreting experiments involving Dapk6.

Caption: Dapk6 signaling in apoptosis and autophagy.

The diagram above illustrates the central role of Dapk6 in mediating cellular responses to stress. In apoptotic signaling, stress signals can lead to the activation of Dapk6, which in turn can trigger the caspase cascade, culminating in programmed cell death. In the context of autophagy, stimuli such as endoplasmic reticulum (ER) stress can activate Dapk6, leading to the activation of the Beclin-1 complex and the subsequent formation of autophagosomes, a key step in the autophagic process.[4][5][6]

By adhering to the best practices for aliquoting, storage, and handling outlined in this guide, researchers can significantly mitigate the risk of Dapk6 degradation, leading to more consistent and reliable experimental data.

References

Addressing TC-Dapk 6 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TC-Dapk 6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive, and highly selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1).[1][2][3][4] It also shows activity against DAPK3.[2][3] DAPK1 is a serine/threonine kinase involved in multiple cellular processes, including apoptosis (programmed cell death) and autophagy.[2][5] By inhibiting DAPK1, this compound can be used to study its role in these pathways.

Q2: What are the general solubility properties of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] However, it is insoluble in water and ethanol.[2][3]

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6]

Q4: In which signaling pathways is DAPK1 involved?

A4: DAPK1 is a key regulator of apoptosis and autophagy. It can be activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[2][5] DAPK1 can mediate apoptosis through both caspase-dependent and independent pathways.[2] One important mechanism involves the direct phosphorylation of p53, a tumor suppressor protein, leading to apoptosis.[5][7] DAPK1 is also implicated in the mTORC1 signaling pathway, which is a central regulator of cell growth and autophagy.[8]

Troubleshooting Guide: Addressing this compound Insolubility

Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment.

This is a common issue due to the hydrophobic nature of this compound. Here are several approaches to troubleshoot this problem:

Solution 1: Optimize the Final DMSO Concentration

For many cell-based assays, a final DMSO concentration of up to 0.5% is tolerable for most cell lines, though some may tolerate up to 1%.[1][9] However, primary cells can be more sensitive.[1] It is crucial to determine the maximum DMSO concentration your specific cells can tolerate without affecting viability or experimental outcomes.

  • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your aqueous experimental medium, ensure the final DMSO concentration remains within the tolerated range for your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]

Solution 2: Utilize a Surfactant-Based Formulation

For experiments requiring a very low final DMSO concentration or for in vivo studies, a formulation containing surfactants can help maintain the solubility of this compound in an aqueous environment.

  • Recommendation: A formulation using PEG300 and Tween 80 has been described for in vivo use and can be adapted for in vitro experiments.[2][3] This involves first dissolving this compound in a minimal amount of DMSO, followed by the addition of PEG300 and then Tween 80 before the final dilution in an aqueous solution.[2][3] Non-ionic surfactants like Tween 80 can increase the solubility of hydrophobic compounds by forming micelles.[11][12]

Solution 3: Employ Co-solvents

The use of a co-solvent system can enhance the solubility of hydrophobic compounds.[13]

  • Recommendation: While this compound is insoluble in ethanol alone, a mixture of solvents might be effective. However, for cell-based assays, the toxicity of the co-solvent mix must be evaluated. For enzymatic assays, ensure the co-solvents do not interfere with enzyme activity.

Data Presentation

Table 1: Solubility of this compound in DMSO

SupplierConcentration (mM)Concentration (mg/mL)Notes
R&D Systems5013.81-
Selleck Chemicals10.853Use fresh DMSO as it is hygroscopic.
MedchemExpress67.5718.67Requires sonication and warming.
Tocris Bioscience5013.81-

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Cell TypeRecommended Maximum Final DMSO ConcentrationReference
Most immortalized cell lines0.5% - 1%[1][9][14]
Primary cells≤ 0.1%[1]
General recommendationAs low as possible, always with vehicle control[9][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Warm the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath or warm the solution to 37°C.[6]

  • Visually inspect the solution to ensure that the compound has completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment and the maximum tolerated final DMSO concentration for your cells.

  • Perform a serial dilution of the DMSO stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would dilute a 10 mM stock solution 1:1000 in the final volume of your cell culture well.

  • When adding the diluted this compound to your cells, add it dropwise while gently swirling the plate to ensure rapid and even mixing, which can help prevent precipitation.

  • Always include a vehicle control group that is treated with the same final concentration of DMSO as your experimental groups.

Protocol 3: Preparation of an Aqueous Formulation of this compound using PEG300 and Tween 80

This protocol is adapted from an in vivo formulation and may require optimization for your specific in vitro application.[2][3]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 3 mg/mL).[2][3]

  • In a separate tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the clarified this compound DMSO stock solution and mix thoroughly until the solution is clear.

  • To this mixture, add 50 µL of Tween 80 and mix until the solution is clear.

  • Finally, add 500 µL of sterile ddH2O (or your desired aqueous buffer) to bring the total volume to 1 mL. Mix thoroughly.

  • This formulation should be prepared fresh before each experiment.[2][3] The final concentrations in this example are 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O, with a final this compound concentration of 0.150 mg/mL (0.54 mM).[3] Adjust the volumes accordingly for your desired final concentrations, always ensuring the final vehicle composition is tested as a control.

Visualizations

DAPK1_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_downstream Downstream Effects IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 p53 p53 DAPK1->p53 phosphorylates mTORC1 mTORC1 Signaling DAPK1->mTORC1 inhibits Caspases Caspase Activation DAPK1->Caspases Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy mTORC1->Autophagy inhibits Caspases->Apoptosis This compound This compound This compound->DAPK1

Caption: DAPK1 signaling pathway leading to apoptosis and autophagy.

Experimental_Workflow_Solubilization cluster_stock Stock Solution Preparation cluster_cell_based For Cell-Based Assays cluster_aqueous_formulation Aqueous Formulation (Low/No DMSO) start This compound Powder dissolve Dissolve in 100% DMSO (Vortex, Sonicate, Warm) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute_media Serial Dilution in Cell Culture Medium stock->dilute_media mix_peg Mix DMSO Stock with PEG300 stock->mix_peg final_dmso Ensure Final DMSO < 0.5% dilute_media->final_dmso add_to_cells Add to Cells final_dmso->add_to_cells add_tween Add Tween 80 mix_peg->add_tween add_buffer Add Aqueous Buffer add_tween->add_buffer final_solution Fresh Working Solution add_buffer->final_solution Troubleshooting_Logic start This compound Precipitation in Aqueous Buffer q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce final DMSO concentration by using a higher stock concentration. q1->a1_yes Yes q2 Is precipitation still occurring at low DMSO? q1->q2 No a1_yes->q2 a2_yes Prepare an aqueous formulation using PEG300 and Tween 80. q2->a2_yes Yes end Solubility Issue Resolved q2->end No a2_yes->end

References

Validation & Comparative

Validating the Inhibitory Effect of TC-DAPK-6 on DAPK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and cell survival.[1][2] Its dysregulation is implicated in various diseases, including cancer, stroke, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[3][4] This guide provides a comparative analysis of TC-DAPK-6, a potent DAPK1 inhibitor, and other alternatives, supported by experimental data and protocols.

Comparative Inhibitory Activity of DAPK1 Inhibitors

The following table summarizes the inhibitory potency of TC-DAPK-6 in comparison to other known DAPK1 inhibitors. The data highlights the high potency and selectivity of TC-DAPK-6.

InhibitorTarget(s)IC50 / KdNotes
TC-DAPK-6 DAPK1, DAPK3IC50 = 69 nM (DAPK1), 225 nM (DAPK3)A potent, ATP-competitive, and highly selective inhibitor.[5][6][7][8][9][10][11][12]
HS38 DAPK1, DAPK3 (ZIPK)IC50 = 200 nM (DAPK1), Kd = 300 nM (DAPK1), 280 nM (DAPK3)A potent and selective ATP-competitive inhibitor.[3][11]
Isonicotinamide derivative 4q DAPK1IC50 = 1.09 µMA novel aryl carboxamide derivative.[13]
UNC9750 DAPK1, DYRK1B, PDGFR, KDR≥ 75% inhibition of DAPK1An inositol phosphate multikinase (IPMK) inhibitor with off-target effects on DAPK1.[11]

Experimental Protocols

Kinase Assay for DAPK1 Inhibition

This protocol outlines a common method to determine the in vitro inhibitory activity of compounds against DAPK1.

1. Materials and Reagents:

  • Human recombinant DAPK1 enzyme (final concentration ~2.6 μg/mL)[6][10]

  • Peptide substrate (e.g., Z'-LYTE Kinase Assay Kit, Ser/Thr 13 peptide)[10]

  • ATP (10 μM)[5][6][7]

  • Assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35[10]

  • TC-DAPK-6 or other test inhibitors (dissolved in DMSO)

  • Microplate reader

2. Procedure:

  • Prepare a reaction mixture containing the peptide substrate, ATP, and assay buffer.

  • Add the test inhibitor (e.g., TC-DAPK-6) at various concentrations to the wells of a microplate. Include a control with DMSO only.

  • Add the human recombinant DAPK1 enzyme to initiate the kinase reaction.[6][10]

  • Incubate the reaction mixture according to the kinase assay kit manufacturer's instructions.

  • Stop the reaction and measure the kinase activity using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[14]

Visualizing Molecular Pathways and Experimental Workflows

DAPK1 Signaling Pathway

DAPK1 is activated by various upstream signals and regulates multiple downstream pathways involved in apoptosis and autophagy.[3] It can, for instance, phosphorylate p53 and Beclin 1 to promote these processes.[1][3]

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects cluster_targets Downstream Targets IFN-γ IFN-γ DAPK1 DAPK1 IFN-γ->DAPK1 TNF-α TNF-α TNF-α->DAPK1 Fas Fas Fas->DAPK1 Cell Motility Inhibition Cell Motility Inhibition DAPK1->Cell Motility Inhibition p53 p53 DAPK1->p53 Phosphorylates Beclin 1 Beclin 1 DAPK1->Beclin 1 Phosphorylates GluN2B GluN2B DAPK1->GluN2B Phosphorylates PKD PKD DAPK1->PKD Phosphorylates TSC2 TSC2 DAPK1->TSC2 Phosphorylates Apoptosis Apoptosis Autophagy Autophagy p53->Apoptosis Beclin 1->Autophagy

Caption: DAPK1 signaling pathway showing upstream activators and downstream targets.

Experimental Workflow for DAPK1 Inhibition Assay

The following diagram illustrates the key steps in performing a kinase assay to validate the inhibitory effect of a compound on DAPK1.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Reaction Mix Reagents and Inhibitor Initiate with Enzyme Reagents->Reaction Inhibitor Prepare Inhibitor Dilutions (e.g., TC-DAPK-6) Inhibitor->Reaction Incubation Incubate at RT Reaction->Incubation Measurement Measure Kinase Activity (Plate Reader) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Workflow for a DAPK1 kinase inhibition assay.

Logical Comparison of DAPK1 Inhibitors

This diagram outlines the basis for comparing DAPK1 inhibitors, focusing on potency and selectivity.

Inhibitor_Comparison Inhibitor DAPK1 Inhibitor Potency Potency (IC50/Kd) Inhibitor->Potency Selectivity Selectivity (vs. other kinases) Inhibitor->Selectivity TCDAPK6 TC-DAPK-6 IC50 = 69 nM Potency->TCDAPK6 HS38 HS38 IC50 = 200 nM Potency->HS38 Other Other Inhibitors Potency->Other HighSelectivity High Selectivity (>10 µM for 48 other kinases) Selectivity->HighSelectivity ModerateSelectivity Moderate Selectivity Selectivity->ModerateSelectivity TCDAPK6->HighSelectivity

References

A Comparative Guide to TC-DAPK-6 and Other DAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Death-associated protein kinases (DAPKs) are a family of calcium/calmodulin-regulated serine/threonine kinases that play a pivotal role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2][3] Their involvement in various pathological conditions, such as neurodegenerative diseases and cancer, has made them attractive targets for therapeutic intervention.[4][5][6] This guide provides a comparative analysis of TC-DAPK-6, a potent DAPK inhibitor, with other known inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of DAPK Inhibitors

TC-DAPK-6 has emerged as a highly potent and selective inhibitor of DAPK1 and DAPK3.[4][7][8][9] The following table summarizes the quantitative data for TC-DAPK-6 and other representative DAPK inhibitors, highlighting their inhibitory concentrations and selectivity profiles.

InhibitorTarget(s)IC50 / KdSelectivityMechanism of Action
TC-DAPK-6 DAPK1, DAPK3 DAPK1: 69 nM (IC50)DAPK3: 225 nM (IC50) [4][7][8][9]Highly selective over a panel of 48 other kinases (IC50 > 10 µM) [4]ATP-competitive [4][7][8][9]
HS38DAPK1, DAPK3 (ZIPK), PIM3DAPK1: 300 nM (Kd)DAPK3: 280 nM (Kd)PIM3: 200 nM (IC50)[3]Potent inhibitor of DAPK1, DAPK3, and PIM3.[3]ATP-competitive[3]
DAPK1-IN-1DAPK10.63 µM (Kd)[3]Information on broader selectivity not readily available.Not specified
Compound 4qDAPK11.09 µM (IC50)[10]No inhibition of DAPK2/DAPK3 at 10 µM.[10]Not specified
OS4DAPK1, ZIPK (DAPK3)DAPK1: 2.0 nM (IC50)ZIPK: 8.8 nM (IC50)[11]Selective for DAPK1 over a panel of 102 kinases.[11]Not specified

Key Experimental Protocols

The determination of inhibitor potency and selectivity is crucial in drug discovery. A commonly employed method for assessing kinase activity and inhibition is the Z'-LYTE™ Kinase Assay.

Kinase Inhibition Assay (Z'-LYTE™)

This protocol outlines the general steps for determining the IC50 value of a DAPK inhibitor.

Objective: To measure the in vitro inhibitory activity of a compound against a specific DAPK family member.

Materials:

  • Recombinant human DAPK1 or DAPK3 enzyme

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr 13 Peptide

  • ATP

  • Test inhibitor (e.g., TC-DAPK-6)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

  • DMSO

  • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM.

  • Reaction Mixture Preparation: In a microplate well, combine the kinase, the peptide substrate, and the assay buffer.

  • Initiation of Reaction: Add ATP to the reaction mixture to initiate the kinase reaction. The final ATP concentration is typically set at or near its Km value (e.g., 10 µM).[7][12]

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for peptide phosphorylation.

  • Development: Add the Z'-LYTE™ development reagent to the wells. This reagent contains a site-specific protease that cleaves the unphosphorylated peptide substrate.

  • Second Incubation: Incubate for another period (e.g., 60 minutes) to allow for the development reaction to proceed.

  • Detection: Measure the TR-FRET signal using a suitable microplate reader. The ratio of the two emission wavelengths is calculated and used to determine the extent of phosphorylation.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profiling: To assess the selectivity of an inhibitor, the same assay principle is applied across a panel of different kinases.[4][7] The ProfilerPro kits are one example of a system used for this purpose.[7]

DAPK Signaling Pathway and Experimental Workflow

Understanding the signaling context of DAPK is essential for interpreting the effects of its inhibitors. DAPK1 is a key regulator of apoptosis and autophagy, often acting as a tumor suppressor.[1][13] Its activity is modulated by various upstream signals and it exerts its effects through downstream targets, including interactions with p53 and the ERK pathway.[2][5][13][14]

DAPK_Signaling_Pathway Stimuli Apoptotic/Autophagic Stimuli (e.g., IFN-γ, TNF-α, ER Stress) CaM Ca2+/Calmodulin Stimuli->CaM activates DAPK1 DAPK1 CaM->DAPK1 activates p53 p53 DAPK1->p53 activates ERK ERK DAPK1->ERK regulates Autophagy Autophagy DAPK1->Autophagy Apoptosis Apoptosis p53->Apoptosis ERK->Apoptosis TCDAPK6 TC-DAPK-6 TCDAPK6->DAPK1 inhibits

Caption: Simplified DAPK1 signaling pathway leading to apoptosis and autophagy.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a DAPK inhibitor.

Experimental_Workflow start Start: Hypothesis Formulation protocol In Vitro Kinase Assay (e.g., Z'-LYTE™) start->protocol Determine IC50 selectivity Selectivity Profiling (Kinase Panel) protocol->selectivity Assess Specificity cell_based Cell-Based Assays (Apoptosis/Autophagy) selectivity->cell_based Validate Cellular Effects in_vivo In Vivo Efficacy Studies (Animal Models) cell_based->in_vivo Evaluate in a biological system data_analysis Data Analysis & Interpretation in_vivo->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

Caption: General experimental workflow for DAPK inhibitor evaluation.

References

TC-DAPK6: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of TC-DAPK6, a potent inhibitor of Death-Associated Protein Kinase (DAPK). The information presented herein is supported by experimental data to offer an objective assessment of its performance against other kinases, aiding researchers in their drug discovery and development endeavors.

Selectivity Profile of TC-DAPK6 Against a Panel of Kinases

TC-DAPK6 is a potent, ATP-competitive inhibitor of DAPK1 and DAPK3, with IC50 values of 69 nM and 225 nM, respectively. Its selectivity has been evaluated against a panel of 48 other kinases, where it demonstrated significantly lower or no activity. For several kinases, including Abl, AMPK, Chk1, Met, and Src, the IC50 values were found to be greater than 10 µM, highlighting its specificity for the DAPK family.[1][2]

Kinase TargetIC50 (nM)Notes
DAPK1 69 High potency
DAPK3 225 Potent
Abl> 10,000Low to no activity
AMPK> 10,000Low to no activity
Chk1> 10,000Low to no activity
Met> 10,000Low to no activity
Src> 10,000Low to no activity
Other 41 KinasesData not publicly availableScreened against a panel of 48 kinases

Experimental Protocols

The inhibitory activity of TC-DAPK6 is determined using an in vitro kinase inhibition assay. A common and robust method employed for this purpose is the Z'-LYTE™ Kinase Assay.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TC-DAPK6 against a panel of kinases.

Principle: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method. It utilizes a synthetic peptide substrate labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET and resulting in a high donor emission. Conversely, phosphorylation prevents cleavage, maintaining FRET and a high acceptor emission. The ratio of these emissions is used to calculate the percentage of phosphorylation and, consequently, the kinase inhibition.

Materials:

  • TC-DAPK6 (or other test compounds)

  • Recombinant human kinases

  • Z'-LYTE™ Kinase Assay Kit (including specific peptide substrate and development reagent)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

  • DMSO

  • Microplate reader capable of measuring fluorescence at 445 nm and 520 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of TC-DAPK6 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. In a suitable microplate, add the kinase, the specific FRET-peptide substrate, and the test compound (TC-DAPK6) or DMSO (vehicle control). b. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically kept near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. c. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Development Reaction: a. Add the development reagent to each well to stop the kinase reaction and initiate the cleavage of the non-phosphorylated substrate. b. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Data Acquisition: a. Measure the fluorescence intensity at the donor emission wavelength (445 nm) and the acceptor emission wavelength (520 nm).

  • Data Analysis: a. Calculate the emission ratio (520 nm / 445 nm) for each well. b. Determine the percent inhibition based on the emission ratios of the test compound wells relative to the positive (no inhibitor) and negative (no kinase) controls. c. Plot the percent inhibition against the logarithm of the TC-DAPK6 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_dev Development & Detection cluster_analysis Data Analysis Compound_Prep Prepare TC-DAPK6 Dilutions Add_Components Add Kinase Mix and TC-DAPK6 to Plate Compound_Prep->Add_Components Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Add_Components ATP_Sol Prepare ATP Solution Initiate_Reaction Initiate with ATP Solution ATP_Sol->Initiate_Reaction Add_Components->Initiate_Reaction Incubate_Kinase Incubate (e.g., 60 min) Initiate_Reaction->Incubate_Kinase Add_Dev_Reagent Add Development Reagent Incubate_Kinase->Add_Dev_Reagent Incubate_Dev Incubate (e.g., 60 min) Add_Dev_Reagent->Incubate_Dev Read_Plate Read Fluorescence (445nm & 520nm) Incubate_Dev->Read_Plate Calc_Ratio Calculate Emission Ratio Read_Plate->Calc_Ratio Calc_Inhibition Calculate % Inhibition Calc_Ratio->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining kinase inhibitor IC50 using a FRET-based assay.

DAPK1 Signaling Pathway

Due to the limited specific information on the DAPK6 signaling pathway, the well-characterized DAPK1 pathway is presented here as a representative model, given that TC-DAPK6 is a potent DAPK1 inhibitor. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis and autophagy.[3]

Upstream Activation: DAPK1 is activated by various stimuli, including:

  • Interferon-gamma (IFN-γ)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Fas ligand (FasL)

  • Transforming Growth Factor-beta (TGF-β)

  • Loss of cell adhesion (anoikis)

  • ER stress [3]

  • Activation of the tumor suppressor NDRG2

  • Dephosphorylation by phosphatases like PP2A [1]

Downstream Signaling: Once activated, DAPK1 can phosphorylate a range of downstream substrates, leading to distinct cellular outcomes:

  • Apoptosis:

    • p53: DAPK1 can directly phosphorylate p53, enhancing its pro-apoptotic activity.[1][2]

    • Myosin Light Chain (MLC): Phosphorylation of MLC leads to membrane blebbing, a hallmark of apoptosis.

  • Autophagy:

    • Beclin 1: DAPK1 phosphorylates Beclin 1, promoting its dissociation from the inhibitory protein Bcl-2 and inducing autophagy.[1]

    • Protein Kinase D (PKD): DAPK1 can activate PKD, which in turn phosphorylates and activates Vps34, a key component of the autophagy machinery.[1]

G cluster_upstream Upstream Activators cluster_core Core Signaling cluster_downstream Downstream Pathways cluster_apoptosis_targets Apoptotic Substrates cluster_autophagy_targets Autophagic Substrates IFNg IFN-γ DAPK1 DAPK1 IFNg->DAPK1 TNFa TNF-α TNFa->DAPK1 FasL FasL FasL->DAPK1 TGFb TGF-β TGFb->DAPK1 ER_Stress ER Stress ER_Stress->DAPK1 PP2A PP2A PP2A->DAPK1 p53 p53 DAPK1->p53 MLC Myosin Light Chain DAPK1->MLC Beclin1 Beclin 1 DAPK1->Beclin1 PKD Protein Kinase D DAPK1->PKD Apoptosis Apoptosis Autophagy Autophagy p53->Apoptosis MLC->Apoptosis Beclin1->Autophagy PKD->Autophagy

Caption: Simplified DAPK1 signaling pathway leading to apoptosis and autophagy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an in-depth comparison of the cross-reactivity of TC-Dapk 6, a potent inhibitor of Death-Associated Protein Kinase (DAPK), with a panel of related kinases. The data presented here, summarized from key studies, offers valuable insights into the selectivity of this compound, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.

Executive Summary

This compound is a potent, ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and Death-Associated Protein Kinase 3 (DAPK3). Extensive kinase profiling has demonstrated its high selectivity. This guide consolidates the available data on its inhibitory activity against its primary targets and a broad range of other kinases, providing a clear picture of its cross-reactivity profile.

DAPK Signaling Pathway and this compound Inhibition

Death-Associated Protein Kinases are a family of calcium/calmodulin-regulated serine/threonine kinases that play a crucial role in apoptosis (programmed cell death), autophagy, and tumor suppression. This compound exerts its inhibitory effect by competing with ATP for the binding site on DAPK1 and DAPK3, thereby blocking their catalytic activity and downstream signaling.

cluster_0 Cellular Stress Signals cluster_1 DAPK Activation cluster_2 Downstream Effects Interferon-gamma Interferon-gamma DAPK1 DAPK1 Interferon-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 Ceramide Ceramide Ceramide->DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis Autophagy Autophagy DAPK1->Autophagy Tumor Suppression Tumor Suppression DAPK1->Tumor Suppression DAPK3 DAPK3 DAPK3->Apoptosis This compound This compound This compound->DAPK1 Inhibition This compound->DAPK3 Inhibition cluster_0 Assay Principle A Kinase + FRET-Peptide + ATP B Phosphorylated Peptide A->B Phosphorylation C Non-phosphorylated Peptide A->C No Phosphorylation D Protease Digestion B->D Resistant C->D Cleaved E FRET Signal (Phosphorylated) D->E F No FRET Signal (Cleaved) D->F This compound This compound ProfilerPro™ Service ProfilerPro™ Service This compound->ProfilerPro™ Service 48-Kinase Panel 48-Kinase Panel ProfilerPro™ Service->48-Kinase Panel Inhibition Data Inhibition Data 48-Kinase Panel->Inhibition Data

Orthogonal Validation of TC-Dapk 6's Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of TC-Dapk 6, a potent ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and DAPK3, with alternative validation methods. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's performance and its validation.

Comparative Analysis of DAPK Inhibitors

This compound stands out for its high potency and selectivity for DAPK1 and DAPK3.[1] The following table summarizes the inhibitory activity of this compound and other commercially available DAPK inhibitors.

InhibitorTarget(s)IC50 / KdSelectivity Notes
This compound DAPK1, DAPK3 IC50: 69 nM (DAPK1), 225 nM (DAPK3) [1]Highly selective over a panel of 48 other kinases (IC50 > 10 µM).
HS38DAPK1, DAPK3 (ZIPK)Kd: 300 nM (DAPK1), 280 nM (DAPK3)Also inhibits PIM3 (IC50 = 200 nM).[2]
DAPK1-IN-1DAPK1Kd: 0.63 µMSpecificity profile against other kinases not extensively detailed in provided results.[2][3]
HS56DAPK3, Pim-1, Pim-3Ki: 0.26 µM (DAPK3), 2.94 µM (Pim-1), 0.208 µM (Pim-3)Dual inhibitor.[2]
HS94DAPK3Ki: 126 nMSelective for DAPK3.[4]
STK17A/B-IN-1STK17A (DRAK1), STK17B (DRAK2)IC50: 23 nM (STK17A)Selective for DRAK sub-family of DAPK.[2][4]

Orthogonal Validation of Cellular Effects

Apoptosis (Targeting DAPK1)

DAPK1 is a key regulator of apoptosis, often acting through the p53 tumor suppressor pathway.[5][6][7] Inhibition of DAPK1 is expected to protect cells from certain apoptotic stimuli.

Logical Workflow for Orthogonal Validation of this compound's Anti-Apoptotic Effect

cluster_0 Hypothesis cluster_1 Pharmacological Approach cluster_2 Genetic Approach (Orthogonal Validation) cluster_3 Conclusion Hypothesis Inhibition of DAPK1 protects against apoptosis TC_Dapk6 Treat cells with this compound Hypothesis->TC_Dapk6 siRNA Transfect cells with DAPK1 siRNA Hypothesis->siRNA Measure_Apoptosis1 Measure Apoptosis (e.g., Annexin V/PI, Caspase Activity) TC_Dapk6->Measure_Apoptosis1 Conclusion Similar reduction in apoptosis validates This compound's on-target effect Measure_Apoptosis1->Conclusion Measure_Apoptosis2 Measure Apoptosis (e.g., Annexin V/PI, Caspase Activity) siRNA->Measure_Apoptosis2 Measure_Apoptosis2->Conclusion

Caption: Orthogonal validation workflow comparing pharmacological and genetic inhibition of DAPK1.

Studies have shown that knockdown of DAPK1 using antisense RNA can protect HeLa cells from interferon-γ and Fas-induced cell death.[8] Similarly, treatment with this compound has been shown to have neuroprotective effects by preventing neuronal apoptosis.[9] A direct comparative study would quantify the level of protection afforded by both methods.

Table: Comparison of Apoptosis Inhibition by this compound and DAPK1 siRNA

TreatmentApoptotic Cell Population (%)Fold Change vs. Control
Control (untreated)50% (example value)1.0
This compound (100 nM) 25% (example value) 0.5
Scrambled siRNA48% (example value)0.96
DAPK1 siRNA 28% (example value) 0.56

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Autophagy (Targeting DAPK3)

DAPK3, also known as Zipper-Interacting Protein Kinase (ZIPK), is implicated in the regulation of autophagy. DAPK3 can promote autophagy by phosphorylating key autophagy-related proteins like ULK1.[10][11]

DAPK3 Signaling Pathway in Autophagy

DAPK3 DAPK3 ULK1 ULK1 DAPK3->ULK1 phosphorylates Autophagy Autophagy ULK1->Autophagy induces TC_Dapk6 This compound TC_Dapk6->DAPK3 inhibits

Caption: Simplified DAPK3 signaling pathway leading to autophagy.

Orthogonal validation of this compound's effect on autophagy would involve comparing its impact to that of DAPK3 knockdown. Studies have demonstrated that knockdown of DAPK3 by shRNA can block starvation-induced autophagy.[7]

Table: Comparison of Autophagy Modulation by this compound and DAPK3 shRNA

TreatmentLC3-II/LC3-I Ratio (Autophagy Marker)Fold Change vs. Control
Control (basal)1.0 (example value)1.0
Starvation3.5 (example value)3.5
Starvation + this compound (250 nM) 1.5 (example value) 1.5
Scrambled shRNA + Starvation3.4 (example value)3.4
DAPK3 shRNA + Starvation 1.6 (example value) 1.6

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Experimental Protocols

Kinase Inhibition Assay

This assay determines the in vitro potency of an inhibitor against its target kinase.

Materials:

  • Recombinant human DAPK1 or DAPK3

  • Kinase substrate peptide (e.g., for DAPK, a synthetic peptide)

  • ATP

  • This compound and other inhibitors

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the inhibitors.

  • In a 96-well plate, add the kinase, substrate peptide, and inhibitor to the assay buffer.

  • Initiate the reaction by adding a fixed concentration of ATP (e.g., 10 µM).

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the viability of untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with apoptotic inducers and/or inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell line of interest. Co-treat with this compound or transfect with DAPK1 siRNA as per your experimental design.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Autophagy Assay (LC3-II Immunoblotting)

This method quantifies the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cells treated with autophagy inducers and/or inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibody against LC3 (recognizes both LC3-I and LC3-II)

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Induce autophagy (e.g., by starvation) in the presence or absence of this compound or after DAPK3 knockdown. A lysosomal inhibitor like chloroquine can be used to assess autophagic flux.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-LC3 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane with the loading control antibody.

  • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. An increase in this ratio indicates an induction of autophagy.

DAPK1 Signaling in Apoptosis and Autophagy

cluster_0 Upstream Signals IFNg IFN-γ DAPK1 DAPK1 IFNg->DAPK1 activate TNFa TNF-α TNFa->DAPK1 activate p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates Apoptosis Apoptosis p53->Apoptosis promotes Autophagy Autophagy Beclin1->Autophagy promotes Bcl2 Bcl-2 Bcl2->Beclin1 inhibits TC_Dapk6 This compound TC_Dapk6->DAPK1 inhibits

Caption: DAPK1's dual role in apoptosis and autophagy signaling.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling TC-Dapk 6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TC-Dapk 6. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a potent, ATP-competitive, and highly selective death-associated protein kinase (DAPK) inhibitor. While specific toxicity data is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Standard laboratory precautions for handling chemical compounds should be strictly followed.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested[1].

  • Environmental Hazard: Very toxic to aquatic life, with potential for long-term adverse effects[1].

  • Eye and Skin Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: May cause irritation if inhaled.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of potential aerosol generation or inadequate ventilation, a NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[1].

  • This compound powder should be stored at -20°C[1][2].

  • Solutions of this compound in a solvent should be stored at -80°C[1].

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood or a glove box to minimize inhalation exposure.

  • This compound is soluble in Dimethyl Sulfoxide (DMSO)[2][3].

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Handling and Use:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

  • Use only in well-ventilated areas[1].

  • Wash hands thoroughly after handling.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE before attempting to clean up the spill.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Unused this compound and any contaminated materials should be treated as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative information for this compound.

PropertyValueReference
Molecular Formula C₁₇H₁₂N₂O₂[1]
Molecular Weight 276.29 g/mol [1]
Appearance Yellow solid[2]
Solubility Soluble in DMSO[2][3]
Storage (Powder) -20°C[1][2]
Storage (in Solvent) -80°C[1]

Experimental Protocols

Detailed experimental protocols involving this compound will be specific to the research being conducted. It is imperative to develop a comprehensive, risk-assessed protocol prior to commencing any experiment. This should include considerations for the concentration of this compound to be used, the potential for aerosol generation, and the safe handling of all other reagents involved in the procedure.

Safe Handling Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe_Handling_Workflow_TCDapk6 cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receipt Receiving and Inspection Storage Secure Storage (-20°C Powder / -80°C Solution) Receipt->Storage Store Securely PPE Don Personal Protective Equipment Storage->PPE Weighing Weighing in Containment PPE->Weighing Dissolution Solution Preparation (in Fume Hood) Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Collection Collect Hazardous Waste Decontamination->Waste_Collection Disposal Approved Waste Disposal Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.